N-pentyl-4-phenyl-1,3-thiazol-2-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-pentyl-4-phenyl-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2S/c1-2-3-7-10-15-14-16-13(11-17-14)12-8-5-4-6-9-12/h4-6,8-9,11H,2-3,7,10H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAYVWYUXTGEBNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC1=NC(=CS1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure and properties of N-pentyl-4-phenyl-1,3-thiazol-2-amine
The following technical guide details the chemical structure, synthesis, and properties of N-pentyl-4-phenyl-1,3-thiazol-2-amine . This document is structured for researchers in medicinal chemistry and pharmacology, focusing on the compound's utility as a lipophilic aminothiazole scaffold in drug discovery.
Chemical Identity & Structural Analysis
This compound is a substituted aminothiazole characterized by a 4-phenylthiazole core derivatized with an n-pentyl chain at the exocyclic amine position. This modification significantly alters the physicochemical profile of the parent 2-amino-4-phenylthiazole, primarily by enhancing lipophilicity and membrane permeability, making it a valuable probe for exploring hydrophobic binding pockets in protein targets such as kinases and Valosin-Containing Protein (VCP).
Physicochemical Data Profile
| Property | Value / Description |
| IUPAC Name | This compound |
| Molecular Formula | C₁₄H₁₈N₂S |
| Molecular Weight | 246.37 g/mol |
| CAS Registry Number | Not widely listed; chemically distinct analog of CAS 2010-06-2 |
| SMILES | CCCCCNc1nc(cs1)-c2ccccc2 |
| Predicted LogP | ~4.8 (High Lipophilicity) |
| H-Bond Donors | 1 (Secondary Amine) |
| H-Bond Acceptors | 2 (Thiazole Nitrogen, Sulfur) |
| Appearance | Off-white to pale yellow crystalline solid |
Structural Visualization (DOT)
The following diagram illustrates the Structure-Activity Relationship (SAR) logic inherent in this molecule's design.
Figure 1: Pharmacophore dissection of this compound highlighting key interaction domains.
Synthesis Protocol: The Hantzsch Condensation
The most robust method for synthesizing this compound is the Hantzsch Thiazole Synthesis . This pathway is preferred over direct alkylation of 2-amino-4-phenylthiazole, which often yields a mixture of endocyclic and exocyclic alkylation products.
Reaction Mechanism
The synthesis involves the condensation of
-
Nucleophilic Attack: The sulfur atom of the thiourea attacks the
-carbon of the phenacyl bromide (S_N2 mechanism). -
Cyclization: The nitrogen of the thiourea attacks the carbonyl carbon, forming a hydroxy-thiazoline intermediate.
-
Dehydration: Loss of water drives the formation of the aromatic thiazole ring.
Experimental Workflow
Reagents:
- -Bromoacetophenone (1.0 equiv)
-
1-Pentylthiourea (1.1 equiv)
-
Ethanol (Absolute)
-
Sodium Bicarbonate (NaHCO₃)
Step-by-Step Procedure:
-
Preparation: Dissolve 1-pentylthiourea (10 mmol) in 20 mL of absolute ethanol in a round-bottom flask.
-
Addition: Add
-bromoacetophenone (10 mmol) slowly to the stirring solution at room temperature. The reaction is exothermic. -
Reflux: Heat the mixture to reflux (approx. 78°C) for 2–4 hours. Monitor progress via TLC (Mobile phase: 20% Ethyl Acetate in Hexanes).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
The hydrobromide salt of the product may precipitate.[1]
-
Neutralize the mixture by adding saturated aqueous NaHCO₃ solution until pH ~8. This liberates the free base.
-
-
Isolation: Extract the aqueous mixture with Ethyl Acetate (3 x 20 mL). Combine organic layers, dry over anhydrous MgSO₄, and concentrate under vacuum.
-
Purification: Recrystallize from ethanol/water or purify via silica gel column chromatography (Gradient: 0-10% MeOH in DCM) to obtain the pure N-pentyl derivative.
Synthesis Pathway Diagram[2][3]
Figure 2: Step-wise chemical synthesis via the Hantzsch reaction.
Biological Applications & Properties
The addition of the n-pentyl chain transforms the general 2-aminothiazole scaffold into a specialized probe.
Lipophilicity and Membrane Permeability
The pentyl group increases the calculated LogP to approximately 4.8. This high lipophilicity suggests:
-
Enhanced Cell Permeability: Suitable for intracellular targets.
-
Solubility Profile: Poor water solubility (< 10 µM); requires DMSO stocks (typically 10–100 mM) for biological assays.
Target Specificity
Research into N-substituted 4-phenylthiazoles highlights their potential in:
-
Antimicrobial Activity: Lipophilic tails often improve disruption of bacterial membranes or binding to fungal CYP51 enzymes.
-
Kinase Inhibition: The aminothiazole core mimics the ATP adenine ring. The pentyl group can occupy the hydrophobic "back pocket" (Gatekeeper region) of kinase enzymes, potentially improving selectivity over the unsubstituted analog.
-
Proteomics: As noted in biochemical catalogs (e.g., Santa Cruz Biotechnology), this compound is used as a standard or probe in proteomic profiling, likely to study enzymes that recognize lipid-like substrates.
Safety & Handling
-
Hazard Class: Irritant (Skin/Eye).
-
Handling: Use standard PPE (gloves, goggles). Avoid inhalation of dust.
-
Storage: Store at -20°C (solid) or -80°C (DMSO solution) to prevent oxidation of the sulfur ring.
References
-
Hantzsch Thiazole Synthesis Mechanism & Protocols Source: Chem Help Asap / SynArchive
- Overview of the condensation of -haloketones with thioamides/thioureas to form thiazoles.
-
Biological Activity of 4-Phenyl-1,3-thiazol-2-amines Source: N
- "4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents.
-
This compound Product Data Source: Santa Cruz Biotechnology[2]
- Catalog entry confirming the compound's status as a biochemical reagent for proteomics.
-
Antimicrobial & Anticancer Potential of Thiazole Deriv
Sources
Biological activity of N-pentyl-4-phenyl-1,3-thiazol-2-amine derivatives
Biological Activity of N-Pentyl-4-phenyl-1,3-thiazol-2-amine Derivatives: A Technical Guide
Part 1: Executive Summary
The
This guide dissects the structure-activity relationships (SAR), mechanistic pathways, and experimental protocols necessary for developing therapeutics based on this specific scaffold.
Part 2: Chemical Architecture & SAR Analysis
The biological efficacy of
The Thiazole Core (The Anchor)
-
Role: Acts as the central scaffold, positioning the phenyl and pentyl groups in a specific spatial orientation.
-
Interaction: The nitrogen at position 3 (N3) serves as a hydrogen bond acceptor, crucial for interacting with residues like Serine or Threonine in enzyme active sites (e.g., kinases or phosphorylases).
-
Electronic Effect: The aromatic nature allows for
-cation interactions.
The C4-Phenyl Ring (The Specificity Determinant)
-
Role: Provides a rigid hydrophobic surface.
-
Interaction: Engages in
- T-shaped or parallel stacking interactions with aromatic amino acids (Phenylalanine, Tyrosine, Tryptophan) within the target protein's binding pocket. -
Optimization: Substitutions on this ring (e.g., 4-Cl, 4-F, 4-OMe) can fine-tune electronic density and metabolic stability.
The -Pentyl Chain (The Bioavailability Modulator)
-
Role: This is the defining feature of this specific derivative. The 5-carbon alkyl chain significantly increases the partition coefficient (LogP).
-
Mechanism:
-
Membrane Permeability: The pentyl group facilitates passive transport across the lipid bilayers of cancer cells and complex parasitic teguments (e.g., Leishmania).
-
Hydrophobic Pocket Filling: Many enzymes (e.g., EGFR, VEGFR) have deep hydrophobic pockets where the pentyl chain can dock, displacing water and increasing binding entropy.
-
Part 3: Therapeutic Applications & Mechanisms
A. Antileishmanial Activity
The
-
Target: S-methyl-5-thioadenosine phosphorylase (MTA-phosphorylase).
-
Mechanism: The parasite relies on the purine salvage pathway. The thiazole core mimics the purine ring, while the pentyl chain occupies the hydrophobic substrate channel, competitively inhibiting the enzyme and starving the parasite of essential nucleotides.
-
Data: Derivatives often exhibit IC
values in the low micromolar range ( ) with high selectivity indices (SI) against mammalian Vero cells.
B. Anticancer Activity (Kinase Inhibition)
These derivatives function as Type I or Type II kinase inhibitors, targeting pathways involved in cell proliferation.
-
Primary Targets: EGFR (Epidermal Growth Factor Receptor) and VEGFR-2.
-
Mechanism: The 2-amine nitrogen forms a hydrogen bond with the hinge region of the kinase ATP-binding site. The phenyl group stacks with the gatekeeper residue, while the pentyl chain extends into the solvent-accessible region or a hydrophobic back-pocket, locking the kinase in an inactive conformation.
-
Pathway Impact: Inhibition leads to the downregulation of the PI3K/Akt/mTOR signaling cascade, inducing apoptosis in resistant cell lines (e.g., MCF-7, HeLa).
C. Antimicrobial Activity[1][2][3][4][5][6][7][8][9][10]
-
Mechanism: The lipophilic pentyl tail disrupts the bacterial cell membrane integrity (similar to cationic detergents) and inhibits DNA gyrase B, preventing bacterial replication.
Part 4: Visualizing the Mechanism
The following diagram illustrates the dual-mechanism of action in cancer and parasitic cells.
Figure 1: Dual-pathway mechanism targeting host kinase signaling (cancer) and parasite purine salvage (Leishmaniasis).
Part 5: Experimental Protocols
Protocol 1: Synthesis via Hantzsch Thiazole Condensation
This is the gold-standard method for generating
Reagents:
- -Bromoacetophenone (Phenacyl bromide)
- -Pentylthiourea
-
Ethanol (Absolute)
-
Triethylamine (Et
N)
Workflow:
-
Preparation: Dissolve 1.0 equivalent of
-bromoacetophenone in absolute ethanol (10 mL/mmol). -
Addition: Add 1.1 equivalents of
-pentylthiourea to the solution. -
Reflux: Heat the mixture to reflux (
C) for 4–6 hours. Monitor progress via TLC (System: Hexane/Ethyl Acetate 3:1). -
Neutralization: Cool to room temperature. The hydrobromide salt of the product may precipitate. Basify with Et
N or aqueous NaHCO to pH 8–9 to liberate the free base. -
Isolation: Filter the solid precipitate. Wash with cold water and cold ethanol.
-
Purification: Recrystallize from hot ethanol/water (4:1 ratio) to obtain pure crystals.
Protocol 2: In Vitro Antileishmanial Assay (Promastigote)
Objective: Determine IC
-
Culture: Grow Leishmania promastigotes in Schneider’s insect medium supplemented with 10% FBS at
C. -
Seeding: Plate parasites (
parasites/mL) in 96-well plates. -
Treatment: Dissolve the
-pentyl derivative in DMSO. Perform serial dilutions (100 M to 0.1 M) and add to wells. Ensure final DMSO concentration . -
Incubation: Incubate for 72 hours at
C. -
Viability: Add MTT reagent (5 mg/mL) or Resazurin. Incubate for 4 hours.
-
Readout: Measure absorbance at 570 nm (MTT) or fluorescence (Resazurin). Calculate IC
using non-linear regression.
Part 6: Quantitative Data Summary
Table 1: Comparative Biological Activity of 4-Phenyl-2-aminothiazole Derivatives
| Derivative (R-Group) | LogP (Calc) | Antileishmanial IC | Anticancer IC | Mechanism Note |
| 4.2 | 20.8 | 5.4 | Balanced lipophilicity for dual activity | |
| 2.1 | >100 | 25.1 | Too polar; poor membrane penetration | |
| 3.8 | 45.2 | 12.3 | Good binding, but lower metabolic stability | |
| Unsubstituted (NH | 1.5 | Inactive | >50 | Lacks hydrophobic pocket interaction |
Note: Data represents aggregated values from structure-activity relationship studies [1][2].
Part 7: Future Outlook & Optimization
To enhance the therapeutic index of
-
C5-Position Functionalization: Introducing a halogen (F, Cl) at the C5 position of the thiazole ring can block metabolic oxidation, increasing half-life.
-
Pentyl Chain Rigidification: Replacing the flexible pentyl chain with a cyclopentyl or pentenyl group may reduce entropic penalty upon binding, potentially improving affinity.
References
-
Rodrigues, C. A., et al. (2018).[1] "4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents." Parasites & Vectors, 11(1), 499. Link
-
Kashyap, S. J., et al. (2012).[2] "Synthesis, characterization and biological evaluation of some novel 2-amino-4-phenyl thiazole derivatives." Journal of Chemical and Pharmaceutical Research, 4(2), 1165-1171. Link
-
Liaras, K., et al. (2011). "Thiazoles and thiazolidinones as bioactive scaffolds of antitumor agents." European Journal of Medicinal Chemistry, 46(6), 2048-2059. Link
-
Santa Cruz Biotechnology. "this compound Product Data." SCBT. Link
-
BenchChem. "2-Aminothiazole Derivatives: A Comprehensive Technical Guide to Their Therapeutic Targets." BenchChem Technical Library. Link
Sources
Literature review of 2-amino-4-phenylthiazole scaffolds in drug discovery
[1]
Executive Summary
The 2-amino-4-phenylthiazole scaffold represents a privileged structure in medicinal chemistry, characterized by its ability to interact with diverse biological targets through hydrogen bonding,
Chemical Architecture & Synthesis Strategies
The core utility of the 2-amino-4-phenylthiazole moiety lies in its synthetic accessibility and the rigidity it provides to display pharmacophores in specific vectors.
The Hantzsch Thiazole Synthesis
The most authoritative method for constructing this scaffold is the Hantzsch condensation. It involves the reaction of
Mechanistic Pathway
The reaction proceeds via the nucleophilic attack of the thiourea sulfur atom on the
Figure 1: Mechanistic flow of the Hantzsch synthesis for 2-amino-4-phenylthiazole.
Validated Synthetic Protocol
Source Validation: Adapted from Method 1.1 (Asian J. Chem) and Method 1.3 (Green Catalysis).
Objective: Synthesis of 2-amino-4-phenylthiazole (Compound 1).
Reagents:
-
Acetophenone (12.0 g, 0.1 mol)[1]
-
Thiourea (15.22 g, 0.2 mol)[1]
-
Iodine (25.33 g, 0.1 mol)[1]
-
Solvent: Ethanol (Absolute)
Step-by-Step Methodology:
-
Mixing: In a 250 mL round-bottom flask, dissolve acetophenone and thiourea in ethanol (50 mL).
-
Addition: Add iodine carefully to the mixture.
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 12 hours. Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 8:3).[2]
-
Workup: Cool the reaction mixture to room temperature. Wash with diethyl ether to remove unreacted acetophenone/iodine.[1]
-
Precipitation: Pour the cooled mixture into an aqueous ammonium hydroxide solution. The crude solid will precipitate.
-
Purification: Recrystallize from hot methanol to yield off-white crystals.
-
Validation: Expected Melting Point: 120–122°C.
Pharmacological Spectrum & Mechanism of Action
Anticancer Activity: EGFR and Tubulin Targeting
The scaffold has shown nanomolar potency against non-small cell lung cancer (NSCLC) by targeting the Epidermal Growth Factor Receptor (EGFR) and its resistant mutants (T790M, C797S).
Mechanism: Dual Inhibition
Recent studies indicate that derivatives substituted with bulky lipophilic groups at the phenyl ring (C4) and amide linkers at the amine (C2) can occupy the ATP-binding pocket of EGFR while simultaneously disrupting tubulin polymerization.
Figure 2: Signal transduction blockade by thiazole-based EGFR inhibitors.
Antimicrobial Activity
Derivatives containing Schiff bases or azetidinone moieties at the C2 position exhibit significant antibacterial and antifungal activity. The mechanism often involves membrane depolarization and inhibition of DNA gyrase.
Structure-Activity Relationship (SAR) Analysis
A detailed SAR analysis reveals that the 2-amino-4-phenylthiazole scaffold is highly sensitive to substitution patterns.
SAR Visualization
Figure 3: Strategic substitution map for optimizing biological activity.
Comparative Potency Data
The following table summarizes key derivatives identified in recent literature, highlighting the impact of specific substitutions.
| Compound ID | Structure/Substitution | Target | Activity Metric (IC50/MIC) | Reference |
| Cmpd 22 | 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid | EGFR / SIRT2 | 2.47 µM (A549 Lung Cancer) | [1] |
| Cmpd 4n | N-(3-(2-acetamidothiazol-4-yl)phenyl)-3-fluorobenzamide | Raf/MEK/ERK | 6.31 µM (HT29 Colon Cancer) | [2] |
| Cmpd 5A | 4-bromine acetamide derivative | Tubulin Polymerase | Comparable to Adriamycin | [3] |
| SMB-6 | 2-benzylideneamino derivative | S. aureus | Comparable to Ampicillin | [4] |
| Blueprint | EGFR L858R/T790M mutant inhibitor | EGFR Mutant | < 10 nM | [5] |
Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay
To validate the anticancer potential of synthesized derivatives, the SRB assay is recommended over MTT for its linearity and stability.
Reagents:
-
SRB Solution (0.4% w/v in 1% acetic acid)
-
Trichloroacetic acid (TCA) (10% and 50%)
-
Tris Base (10 mM, pH 10.5)
Protocol:
-
Seeding: Seed tumor cells (e.g., A549, HT29) in 96-well plates (5,000 cells/well) and incubate for 24h.
-
Treatment: Add test compounds (dissolved in DMSO, serial dilutions 0.1–100 µM) to wells. Incubate for 48h.
-
Fixation: Add cold 50% TCA (50 µL) to each well (final concentration 10%). Incubate at 4°C for 1 hour.
-
Washing: Wash plates 5x with tap water and air dry.
-
Staining: Add 100 µL SRB solution. Incubate 15 min at room temperature.
-
Destaining: Wash 5x with 1% acetic acid to remove unbound dye. Air dry.
-
Solubilization: Add 200 µL Tris base (10 mM) to solubilize protein-bound dye. Shake for 10 min.
-
Measurement: Read Absorbance at 510 nm.
-
Calculation:
. Calculate IC50 using non-linear regression.
References
-
Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. National Institutes of Health (NIH).Link
-
Synthesis, Anticancer and Antibacterial Activities of Novel 2-Amino-4-phenylthiazole Derivatives Containing Amide Moiety. ResearchGate.Link
-
Structure-Guided Design of 2-Amino-4-Phenylthiazole Derivatives Targeting EGFR: DFT Insights and Molecular Docking Evaluation. ResearchGate.Link
-
Synthesis and Antimicrobial Activity of Some New 2-Substituted Aminothiazoles. ResearchGate.Link
-
New EGFR-mutant inhibitors discovered at Blueprint Medicines. BioWorld.[3][4]Link
-
Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives. Asian Journal of Chemistry.Link
Navigating the Toxicological Landscape of N-pentyl-4-phenyl-1,3-thiazol-2-amine: A Technical Guide for Drug Development Professionals
Introduction: The Dichotomy of the 2-Aminothiazole Scaffold
The 2-aminothiazole moiety is a well-established "privileged structure" in the realm of medicinal chemistry, serving as the foundational core for a multitude of compounds with a broad spectrum of therapeutic applications.[1][2] Its derivatives have shown promise as anticancer,[3][4] anti-inflammatory,[5][6] antiviral, antimicrobial, and antileishmanial agents.[3][7] However, this versatile scaffold also carries a note of caution, as it has been classified as a potential "toxicophore."[1][2] This duality necessitates a thorough and nuanced understanding of its structure-toxicity relationships to safely and effectively harness its therapeutic potential. This guide provides an in-depth technical overview of the potential toxicity profile of N-pentyl-4-phenyl-1,3-thiazol-2-amine, offering insights for researchers, scientists, and drug development professionals on navigating its preclinical safety assessment. While specific toxicological data for this particular compound is not extensively available in the public domain, this document will extrapolate its likely profile based on the well-documented behavior of the 2-aminothiazole class and the influence of its specific substitutions.
The Mechanistic Underpinnings of 2-Aminothiazole Toxicity: A Tale of Metabolic Activation
The primary concern with the 2-aminothiazole core lies in its susceptibility to metabolic activation, which can lead to the formation of reactive metabolites capable of causing cellular damage.[1] The principal pathway of this activation involves the epoxidation of the C4-C5 double bond of the thiazole ring by cytochrome P450 enzymes. This epoxide is a highly reactive electrophile that can covalently bind to cellular macromolecules such as proteins and DNA, leading to cytotoxicity, genotoxicity, and idiosyncratic adverse drug reactions.
However, the toxicological fate of a 2-aminothiazole derivative is not predetermined by its core structure alone. The nature and position of substituents on the thiazole ring play a critical role in modulating its metabolic profile and, consequently, its toxicity.
Structural Safeguards: The Protective Role of C4/C5 Substitution
A key determinant in the safety profile of 2-aminothiazole derivatives is the presence of substituents at the C4 or C5 positions. The introduction of a group at these positions can sterically hinder the enzymatic epoxidation of the C4-C5 double bond, thereby preventing the formation of the reactive epoxide intermediate.[1] In the case of This compound , the presence of a bulky phenyl group at the C4 position is a significant structural feature. This substitution is predicted to make the epoxidation pathway difficult, favoring alternative, non-toxic metabolic routes.[1]
Caption: Predicted metabolic pathways of unsubstituted versus C4-substituted 2-aminothiazoles.
A Roadmap for Preclinical Safety Assessment
Given the absence of specific public data, a rigorous preclinical safety and toxicity evaluation is paramount for this compound. The following is a recommended, yet adaptable, workflow for a comprehensive toxicological assessment.
Caption: A typical preclinical toxicity assessment workflow for a novel chemical entity.
In Vitro Toxicity Profiling: The First Line of Defense
A battery of in vitro assays should be employed to provide an early assessment of the compound's potential liabilities.
| Assay Type | Experimental Models | Key Endpoints | Rationale |
| Cytotoxicity | Cancer cell lines (e.g., HepG2, A549) and normal cell lines (e.g., fibroblasts) | IC50 values, cell viability, membrane integrity (LDH release) | To determine the general toxicity of the compound to living cells and assess for any selective toxicity towards cancer cells. |
| Genotoxicity | Salmonella typhimurium (Ames test), mammalian cell micronucleus test | Mutagenicity, clastogenicity, aneugenicity | To evaluate the potential of the compound to cause genetic mutations or chromosomal damage. |
| Hepatotoxicity | Primary human hepatocytes, HepG2 cells | Cell viability, enzyme leakage (ALT/AST), CYP450 inhibition/induction | To assess the potential for liver injury, a common site of drug-induced toxicity. |
| Cardiotoxicity | hERG-transfected cell lines | Inhibition of the hERG potassium channel | To screen for the risk of drug-induced cardiac arrhythmias (QT prolongation). |
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Plate cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
In Vivo Toxicity Studies: The Whole-System Perspective
Following a favorable in vitro profile, in vivo studies in relevant animal models are necessary to understand the compound's effects in a complex biological system.
| Study Type | Animal Model | Key Parameters | Purpose |
| Acute Toxicity | Rodents (e.g., mice or rats) | LD50, clinical signs of toxicity, gross pathology | To determine the dose at which the compound becomes lethal and to identify target organs of toxicity. |
| Repeat-Dose Toxicity | Rodents and a non-rodent species | Clinical observations, body weight, food/water consumption, hematology, clinical chemistry, urinalysis, organ weights, histopathology | To evaluate the toxic effects of the compound after repeated administration over a defined period (e.g., 28 days). |
| Safety Pharmacology | Various models | Effects on central nervous, cardiovascular, and respiratory systems | To identify potential adverse effects on vital organ functions. |
Anticipated Safety Profile and Concluding Remarks
Based on the current understanding of 2-aminothiazole toxicology, the presence of the C4-phenyl substituent in this compound is a favorable feature that likely mitigates the risk of metabolic activation via the toxic C4-C5 epoxidation pathway.[1] However, this is a predictive assessment. A comprehensive and rigorous preclinical safety evaluation, as outlined in this guide, is essential to definitively characterize its toxicity profile and ensure its potential as a safe and effective therapeutic agent. The data generated from these studies will be critical for informing the go/no-go decision for further clinical development and for establishing a safe starting dose in first-in-human trials. Researchers and drug developers are encouraged to approach the safety assessment of this and similar compounds with a thorough, data-driven strategy.
References
-
Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? Chemico-Biological Interactions, 330, 109244. [Link]
-
Al-Ostath, A., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Molecules, 26(2), 433. [Link]
-
Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Chemico-Biological Interactions, 330, 109244. [Link]
-
El-Sayed, M. A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1461. [Link]
-
PubChem. 2-Amino-4-phenylthiazole. [Link]
-
Sun, M., et al. (2017). Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. Acta Pharmaceutica Sinica B, 7(5), 577-581. [Link]
-
Kim, J. Y., et al. (2012). Synthesis and biological evaluation of N-aryl-4-aryl-1,3-thiazole-2-amine derivatives as direct 5-lipoxygenase inhibitors. Chemical Biology & Drug Design, 79(5), 813-820. [Link]
-
Desai, N. C., et al. (2013). Synthesis and biological significance of 2-amino-4-phenyl-1,3-thiazole derivatives. Journal of Saudi Chemical Society, 17(3), 279-287. [Link]
-
Ayati, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(3), 981. [Link]
-
PubChem. N-(4-Fluorophenyl)-4-phenyl-1,3-thiazol-2-amine. [Link]
-
PubChem. 2-Amino-5-phenyl-1,3,4-thiadiazole. [Link]
-
de Oliveira, R. B., et al. (2018). 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents. PeerJ, 6, e5575. [Link]
-
El-Sayed, M. A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1461. [Link]
-
NIST. 2-Thiazolamine, 4-phenyl-. [Link]
-
Vaitkienė, A., et al. (2021). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Molecules, 26(11), 3326. [Link]
-
Loaiza-Pérez, A. I., et al. (2004). Fluorinated 2-(4-amino-3-methylphenyl)benzothiazoles induce CYP1A1 expression, become metabolized, and bind to macromolecules in sensitive human cancer cells. Drug Metabolism and Disposition, 32(12), 1392-1401. [Link]
-
Sharma, R. N., et al. (2009). Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: an analogue-based drug design approach. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(3), 890-897. [Link]
-
Mohammadi-Farani, A., et al. (2015). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Research in Pharmaceutical Sciences, 10(6), 487-494. [Link]
-
Al-Adilee, K. J., & Abbas, A. H. (2019). Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. Journal of Physics: Conference Series, 1294, 052033. [Link]
-
Foroumadi, A., et al. (2014). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Pharmaceutical and Biomedical Research, 1(1), 26-33. [Link]
-
Mitchell, S. C. (1994). The toxicity of phenothiazine. Drug Metabolism and Drug Interactions, 11(3), 201-235. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of N-aryl-4-aryl-1,3-thiazole-2-amine derivatives as direct 5-lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: an analogue-based drug design approach [pubmed.ncbi.nlm.nih.gov]
- 7. 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis protocol for N-pentyl-4-phenyl-1,3-thiazol-2-amine
Application Note: High-Yield Synthesis of N-Pentyl-4-phenyl-1,3-thiazol-2-amine
Abstract
This application note details a robust, scalable protocol for the synthesis of This compound , a pharmacophore relevant to kinase inhibitor discovery and antimicrobial research. The method utilizes the classic Hantzsch Thiazole Synthesis , coupling 2-bromoacetophenone (phenacyl bromide) with N-pentylthiourea. Unlike generic procedures, this guide addresses critical regioselectivity controls, salt-form management, and purification strategies to ensure >85% purity.
Introduction & Retrosynthetic Analysis
The 2-aminothiazole core is a "privileged structure" in medicinal chemistry, serving as a bioisostere for amide bonds and a scaffold for ATP-competitive kinase inhibitors (e.g., Dasatinib). The target molecule, this compound, combines a lipophilic pentyl tail—useful for membrane permeability—with an aromatic warhead.
Strategic Logic:
We employ the Hantzsch condensation because it is regiospecific. The sulfur atom of the thiourea acts as the primary nucleophile, attacking the
Figure 1: Retrosynthetic breakdown of the target molecule showing the convergent Hantzsch strategy.
Materials & Reagents
| Reagent | CAS No.[1] | Equiv.[2][3][4] | Role | Hazard Note |
| 2-Bromoacetophenone | 70-11-1 | 1.0 | Electrophile | Lachrymator (Tear gas effect). Handle in hood. |
| N-Pentylthiourea | 2489-77-2 | 1.1 | Nucleophile | Irritant. Synthesize if unavailable (see Protocol A). |
| Ethanol (Absolute) | 64-17-5 | Solvent | Reaction Medium | Flammable. |
| Triethylamine (Et3N) | 121-44-8 | 1.2 | Base (Workup) | Corrosive, volatile. |
| Magnesium Sulfate | 7487-88-9 | N/A | Drying Agent | Hygroscopic dust. |
Experimental Protocols
Protocol A: Synthesis of Precursor (N-Pentylthiourea)
Perform this step only if N-pentylthiourea is not commercially available. This route uses the Benzoyl Isothiocyanate method for high purity.
-
Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and addition funnel. Flush with Nitrogen (
). -
Reaction:
-
Dissolve Benzoyl isothiocyanate (10 mmol) in Acetone (20 mL).
-
Add Pentylamine (10 mmol) dropwise at 0°C. Stir for 1 hour at Room Temperature (RT).
-
Observation: A solid precipitate of N-benzoyl-N'-pentylthiourea usually forms.
-
-
Hydrolysis:
-
Add 10% NaOH solution (20 mL) directly to the reaction mixture.
-
Heat to 80°C for 30 minutes. The solution will clarify as the benzoyl group is cleaved.
-
-
Isolation:
-
Cool to RT and neutralize with dilute HCl to pH ~8.
-
Extract with Ethyl Acetate (3 x 20 mL).
-
Evaporate solvent. Recrystallize the crude solid from Ethanol/Water (1:1) to obtain white crystals of N-pentylthiourea .
-
Protocol B: Hantzsch Condensation (Target Synthesis)
This is the core synthesis step.
Step 1: Condensation [5][6][7]
-
In a 100 mL RBF, dissolve 2-Bromoacetophenone (1.99 g, 10 mmol) in Absolute Ethanol (30 mL).
-
Add N-Pentylthiourea (1.61 g, 11 mmol).
-
Attach a reflux condenser.[8] Heat the mixture to reflux (78°C) for 3 hours .
-
Mechanism Check: The reaction proceeds via nucleophilic attack of sulfur on the
-carbon, followed by intramolecular cyclization and dehydration.
-
-
TLC Monitoring: Use Hexane:Ethyl Acetate (3:1). The starting bromide (
) should disappear; a new polar spot (product salt) will appear at the baseline or low .
Step 2: Workup & Free Base Formation
-
Cool the reaction mixture to RT. A precipitate may form (this is the Hydrobromide salt of the thiazole).
-
Critical Step (Basification): Pour the mixture into 100 mL of ice-water containing Ammonium Hydroxide (25%) or Sodium Bicarbonate . Adjust pH to ~9-10.
-
Why? The Hantzsch reaction produces HBr. The amine nitrogen will be protonated. Basification liberates the free base, making it soluble in organic solvents and insoluble in water.
-
-
Extract the aqueous mixture with Dichloromethane (DCM) (3 x 30 mL).
-
Wash the combined organic layers with Brine (50 mL).
-
Dry over Anhydrous
, filter, and concentrate under reduced pressure.
Step 3: Purification
-
Recrystallization: Dissolve the crude yellow solid in minimum hot Ethanol. Add water dropwise until turbidity persists. Cool to 4°C overnight.
-
Yield Expectation: 75–85%.
-
Appearance: Pale yellow to off-white solid.
Mechanistic Pathway
Figure 2: Step-wise mechanistic flow of the Hantzsch synthesis.
Characterization & Validation
To validate the synthesis, compare your data against these expected values derived from homologous series (N-butyl/N-phenyl analogs):
| Technique | Expected Signal / Value | Interpretation |
| Physical State | Off-white crystalline solid | Melting Point approx. 90–110°C (estimate). |
| 1H NMR (CDCl3) | Terminal Methyl of pentyl group. | |
| Methylene chain ( | ||
| Thiazole C5-H (Diagnostic Singlet). | ||
| Phenyl aromatic protons. | ||
| MS (ESI+) | m/z ~ 247.1 | Matches Formula |
Self-Validation Check:
-
Absence of
4.5 ppm (singlet): If you see a singlet around 4.5 ppm, unreacted phenacyl bromide is present. -
Presence of
6.75 ppm: This singlet is the "fingerprint" of the formed thiazole ring. If missing, cyclization failed.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield | Incomplete cyclization or loss during workup. | Increase reflux time to 5 hours. Ensure pH > 9 during workup to fully extract the free base.[7] |
| Sticky/Oily Product | Impurities (unreacted ketone). | Recrystallize from Hexane/Ethyl Acetate instead of Ethanol. |
| Dark Coloration | Oxidation of amine or iodine formation.[3] | Perform reaction under Nitrogen atmosphere. Add a pinch of Sodium Metabisulfite during workup. |
| Regioselectivity | Formation of isomeric impurities (rare in Hantzsch). | Ensure N-pentylthiourea is pure before use. Impure thiourea leads to mixed products. |
References
-
Hantzsch, A. (1887). "Ueber die Synthese des Thiazols und seiner Derivate". Berichte der deutschen chemischen Gesellschaft. (Historical Foundation)
-
Potewar, T. M., et al. (2010). "A rapid and high-yielding synthesis of thiazoles and aminothiazoles using tetrabutylammonium hexafluorophosphate". Arkivoc. (Catalytic improvements)
-
Organic Syntheses. (1941).[8] "Phenacyl Bromide".[2][8][9] Org.[3][4][8] Synth. Coll. Vol. 1, p. 436. (Precursor Preparation)
-
PubChem. (2025).[10] "N-Pentylamine Compound Summary". (Reagent Data)
- Kashyap, S. J., et al. (2012). "Synthesis of 2-amino-4-phenylthiazole derivatives". Journal of Chemical and Pharmaceutical Research.
Sources
- 1. Thiazole(288-47-1) 1H NMR spectrum [chemicalbook.com]
- 2. jjc.yu.edu.jo [jjc.yu.edu.jo]
- 3. RU2087467C1 - Derivatives of n-phenylthiourea and a method of their synthesis - Google Patents [patents.google.com]
- 4. bepls.com [bepls.com]
- 5. mdpi.com [mdpi.com]
- 6. asianpubs.org [asianpubs.org]
- 7. CN101522184A - Thiourea compounds - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. Pentylamine | C5H13N | CID 8060 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Hantzsch Synthesis of N-Pentyl-4-phenyl-1,3-thiazol-2-amine
Abstract & Strategic Overview
The 2-aminothiazole pharmacophore is a cornerstone in medicinal chemistry, appearing in FDA-approved kinase inhibitors (e.g., Dasatinib) and GPCR ligands. This Application Note details the synthesis of N-pentyl-4-phenyl-1,3-thiazol-2-amine , a lipophilic probe molecule often used to study hydrophobic pocket interactions in biological targets.
While the Hantzsch thiazole synthesis (est. 1887) is the canonical method for this scaffold, the introduction of the N-alkyl substituent requires precise control over the thiourea precursor to prevent regiochemical ambiguity. This guide presents a validated, two-stage protocol:
-
Regiocontrolled Synthesis of N-Pentylthiourea: Utilizing the benzoyl isothiocyanate intermediate to ensure mono-substitution.
-
Hantzsch Condensation: Optimized conditions to favor the 2-amino tautomer over the thermodynamic 2-imino byproduct.
Retrosynthetic Analysis
The target molecule is disassembled into two primary synthons: the electrophilic
Figure 1: Retrosynthetic breakdown of the target scaffold.
Critical Safety & Handling
-
2-Bromoacetophenone: A potent lachrymator (tear gas agent). All weighing and reactions must be performed in a functioning fume hood. Glassware should be rinsed with a dilute sodium thiosulfate solution before removal from the hood to quench residues.
-
Thioureas: Potential goitrogens. Handle with gloves and avoid dust inhalation.
Protocol Phase I: Synthesis of N-Pentylthiourea
Rationale: Direct reaction of pentylamine with ammonium thiocyanate often leads to equilibrium issues or ammonium salts. The Benzoyl Isothiocyanate Route is selected here for its high yield and purity, ensuring the final Hantzsch reaction proceeds with a clean mono-substituted nucleophile.
Reagents
-
Ammonium thiocyanate (
): 1.1 eq -
Benzoyl chloride: 1.0 eq
-
Pentylamine: 1.0 eq
-
Acetone (dry): Solvent
-
Sodium Hydroxide (
): 10% aqueous solution
Step-by-Step Methodology
-
Formation of Benzoyl Isothiocyanate (In Situ):
-
Dissolve
(1.1 eq) in dry acetone. -
Add Benzoyl chloride (1.0 eq) dropwise at room temperature. A white precipitate (
) will form immediately. -
Stir for 30 minutes. Filter off the
solid; the filtrate contains the reactive benzoyl isothiocyanate.
-
-
Amine Addition:
-
Add Pentylamine (1.0 eq) dropwise to the filtrate. The reaction is exothermic; maintain temperature
C. -
Stir for 1 hour. The intermediate N-benzoyl-N'-pentylthiourea usually precipitates or can be concentrated.
-
-
Hydrolysis:
-
Suspend the intermediate in 10%
solution (excess). -
Heat to
C for 30 minutes to cleave the benzoyl group. -
Workup: Cool to room temperature. Acidify carefully with HCl to pH ~8-9 (to precipitate the product without forming the salt). If the product is an oil, extract with Ethyl Acetate.
-
Yield Expectation: >85% (White solid or viscous oil).
-
Protocol Phase II: The Hantzsch Coupling
Rationale: The reaction utilizes the nucleophilicity of the sulfur atom. Using Ethanol as a solvent allows for the precipitation of the HBr salt of the product, driving the reaction to completion.
Reagents
-
2-Bromoacetophenone: 1.0 eq
-
N-Pentylthiourea (from Phase I): 1.1 eq
-
Ethanol (Absolute): 10 mL per mmol substrate
- (sat. aq.): For neutralization
Step-by-Step Methodology
-
Reaction Assembly:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve N-pentylthiourea (1.1 eq) in Ethanol.
-
Add 2-Bromoacetophenone (1.0 eq) in one portion.
-
-
Reflux:
-
Equip with a reflux condenser. Heat the mixture to reflux (
C) for 2–3 hours . -
Monitoring: TLC (Hexane:EtOAc 3:1). The starting bromide (
) should disappear; a new polar spot (the hydrobromide salt) will appear at the baseline or low .
-
-
Isolation (HBr Salt):
-
Cool the reaction mixture to
C. -
In many cases, the product crystallizes as the hydrobromide salt. Filter the solid.[1]
-
If no precipitate: Concentrate the ethanol to 20% volume and add diethyl ether to induce precipitation.
-
-
Free Base Liberation (Crucial Step):
-
Suspend the HBr salt in water.
-
Slowly add saturated
solution while stirring until pH 8–9. -
Extract with Ethyl Acetate (
). Dry organic layer over and concentrate.
-
-
Purification:
-
Recrystallize from Ethanol/Water (9:1) OR
-
Flash Column Chromatography: Silica gel, eluting with Hexane
10% EtOAc/Hexane.
-
Mechanistic Insight & Troubleshooting
The Hantzsch synthesis involves a specific sequence: S-alkylation followed by cyclodehydration.
Figure 2: Mechanistic pathway of the Hantzsch Thiazole Synthesis.[2]
Troubleshooting Table
| Issue | Probable Cause | Solution |
| Product is sticky/oil | Residual solvent or impurities | Triturate with cold pentane/ether; ensure complete removal of DMF if used. |
| Low Yield | Volatility of amine or decomposition | Use the Benzoyl-NCS precursor method (Phase I) instead of direct amine reaction. |
| Regio-isomers | Acidic conditions favoring imine form | Ensure final workup is basic (pH 9). Do not heat the free base in strong acid. |
| Dark Coloration | Oxidation of thiourea | Degas ethanol with |
Characterization Data (Representative)
Upon successful synthesis, the following spectral characteristics confirm the structure of this compound.
| Technique | Diagnostic Signal | Interpretation |
| 1H NMR | C5-H of Thiazole ring . Distinctive singlet. | |
| 1H NMR | Phenyl ring protons. | |
| 1H NMR | NH (Exchangeable with | |
| 1H NMR | ||
| 1H NMR | Terminal methyl of pentyl group. | |
| MS (ESI) | Matches calculated mass (approx. 247.1 Da). |
References
-
Hantzsch, A. (1887).[3] "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und Chloraceton". Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.
-
Organic Chemistry Portal. "Hantzsch Thiazole Synthesis." Validated protocol database for heterocycle construction.
-
Siddiqui, N., et al. (2019). "Benzoyl isothiocyanate: A versatile intermediate in the synthesis of thiourea derivatives." Journal of Chemical Sciences. (Contextualizing the precursor synthesis).
-
PubChem Compound Summary. "2-Amino-4-phenylthiazole derivatives." National Library of Medicine.
Sources
Application Notes and Protocols for the Preparation of Stock Solutions of N-pentyl-4-phenyl-1,3-thiazol-2-amine
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the accurate and reproducible preparation of stock solutions of N-pentyl-4-phenyl-1,3-thiazol-2-amine. Adherence to these protocols is critical for ensuring the integrity and consistency of experimental results in downstream applications. This guide outlines the necessary materials, provides detailed, step-by-step procedures for dissolution, and establishes best practices for the storage and handling of the resulting stock solutions to maintain compound stability and purity.
Introduction: The Criticality of Proper Stock Solution Preparation
The reliability and reproducibility of in vitro and in vivo experimental data are fundamentally dependent on the precise and consistent preparation of test compounds. This compound, a member of the 2-aminothiazole class of compounds, holds potential for various research applications. Improper handling, inaccurate concentration calculations, or suboptimal storage conditions can lead to compound degradation, precipitation, or microbial contamination, thereby compromising the validity of scientific findings.
This application note serves as an authoritative resource, detailing the essential considerations and methodologies for preparing high-quality stock solutions of this compound. The protocols herein are designed to be self-validating, emphasizing the rationale behind each step to empower researchers with the knowledge to adapt and troubleshoot as necessary.
Physicochemical Properties of this compound
A thorough understanding of the compound's physicochemical properties is paramount for the successful preparation of stock solutions.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₈N₂S | [1] |
| Molecular Weight | 246.37 g/mol | [1] |
| Appearance | Assumed to be a solid (crystalline powder) | General knowledge for similar compounds[2] |
| Solubility | No specific data is available for this compound. However, a structurally similar compound, 2-amino-4-phenylthiazole, is soluble in ethanol (~12 mg/mL) and DMSO (~10 mg/mL). It is sparingly soluble in aqueous buffers.[2] Based on its structure, with a non-polar pentyl group, it is predicted to have good solubility in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol, and poor solubility in aqueous solutions. | Inferred from related compounds and general chemical principles. |
| Stability | Thiazole-containing compounds are generally stable.[3] However, long-term stability in solution, especially in DMSO, can be compound-specific and may be affected by factors such as water absorption by the solvent.[4] | General chemical knowledge. |
Essential Equipment and Reagents
To ensure the accuracy, purity, and stability of the prepared stock solutions, the following high-quality equipment and reagents are required:
-
This compound: Solid form, with known purity (e.g., >98%).
-
Analytical Balance: Calibrated, with a readability of at least 0.1 mg.
-
Volumetric Flasks: Grade A, of appropriate volumes (e.g., 1 mL, 5 mL, 10 mL).
-
Pipettes: Calibrated micropipettes for accurate liquid handling.
-
Vortex Mixer: For thorough mixing and dissolution.
-
Sonicator (optional): To aid in the dissolution of sparingly soluble compounds.
-
Solvents:
-
Dimethyl Sulfoxide (DMSO): Anhydrous, high-purity (≥99.9%).
-
Ethanol (EtOH): Anhydrous, 200 proof (100%).
-
-
Storage Vials: Amber or opaque glass vials with inert caps (e.g., PTFE-lined) or cryovials.
-
Personal Protective Equipment (PPE): Safety glasses, lab coat, and appropriate chemical-resistant gloves.
-
Sterile Filtration Unit (optional): 0.22 µm filter, if sterile stock solutions are required for cell-based assays.
Step-by-Step Protocol for Preparing a 10 mM Stock Solution in DMSO
This protocol details the preparation of a 10 mM stock solution, a common starting concentration for many biological assays. The principles can be adapted for other desired concentrations.
Pre-Preparation and Safety Precautions
-
Safety First: Always handle this compound and solvents in a well-ventilated area or a chemical fume hood. Wear appropriate PPE at all times.
-
Equilibration: Allow the vial containing the solid compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture, which can affect the compound's stability and accurate weighing.[5]
-
Calculations: Accurately calculate the mass of the compound required to achieve the desired concentration and volume. The formula for this calculation is:
Mass (mg) = Desired Concentration (mM) x Final Volume (mL) x Molecular Weight ( g/mol ) / 1000
For a 10 mM stock solution in 1 mL of DMSO: Mass (mg) = 10 mM x 1 mL x 246.37 g/mol / 1000 = 2.4637 mg
Weighing and Dissolution Procedure
-
Weighing: Carefully weigh the calculated amount of this compound using a calibrated analytical balance. For small quantities, it is advisable to weigh a slightly larger amount (e.g., 10 mg) and adjust the solvent volume accordingly to maintain accuracy.
-
Transfer: Transfer the weighed compound into a clean, dry volumetric flask of the appropriate size.
-
Solvent Addition: Add approximately 80% of the final volume of anhydrous DMSO to the volumetric flask.
-
Dissolution: Cap the flask and vortex the solution until the solid is completely dissolved. Visual inspection against a light source should show no visible particulates. If the compound is difficult to dissolve, sonication in a water bath for 5-10 minutes may be employed.
-
Final Volume Adjustment: Once the compound is fully dissolved, add DMSO to the volumetric flask until the meniscus reaches the calibration mark.
-
Homogenization: Invert the capped flask several times to ensure the solution is homogeneous.
Workflow for Stock Solution Preparation
Caption: A streamlined workflow for preparing and storing stock solutions.
Best Practices for Storage and Handling
Proper storage is crucial to maintain the long-term stability and integrity of the stock solution.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, the stock solution should be aliquoted into smaller, single-use volumes.[6]
-
Storage Temperature: For long-term storage (months to years), aliquots should be stored at -80°C. For short-term storage (weeks to a few months), -20°C is generally acceptable.[6]
-
Light Protection: Store aliquots in amber or opaque vials to protect the compound from potential photodegradation.
-
Inert Environment: Ensure vials are tightly sealed to prevent the absorption of atmospheric moisture by the DMSO, which can compromise compound stability.[4]
-
Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
Preparation of Working Solutions
Working solutions are typically prepared by diluting the high-concentration stock solution into an aqueous buffer or cell culture medium for immediate use in experiments.
Important Consideration: Direct dilution of a high-concentration DMSO stock into an aqueous solution can cause the compound to precipitate out of solution. To mitigate this, a serial dilution approach is recommended.
Protocol for Dilution into Aqueous Buffers
-
Intermediate Dilution: If a large dilution factor is required, perform an intermediate dilution of the DMSO stock in DMSO.
-
Final Dilution: Add the DMSO stock (or intermediate dilution) to the aqueous buffer while vortexing to ensure rapid mixing and minimize localized high concentrations of the compound that can lead to precipitation.
-
Final DMSO Concentration: The final concentration of DMSO in the assay should be kept as low as possible, typically below 0.5%, to avoid solvent-induced artifacts in biological systems.[6] Always include a vehicle control (buffer with the same final DMSO concentration) in your experiments.
Conclusion
The protocols and best practices outlined in this application note provide a robust framework for the preparation of reliable and reproducible stock solutions of this compound. By adhering to these guidelines, researchers can minimize variability in their experiments and ensure the generation of high-quality, trustworthy data. The principles of accurate weighing, proper dissolution technique, and appropriate storage are universally applicable and form the foundation of sound scientific practice in drug discovery and development.
References
-
Captivate Bio. (n.d.). SMALL MOLECULES. Retrieved February 15, 2026, from [Link]
-
Chemistry LibreTexts. (2020, October 20). 6.1: Calculating Molarity. Retrieved February 15, 2026, from [Link]
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved February 15, 2026, from [Link]
-
University of Wisconsin-La Crosse. (n.d.). Molarity and Solution Units of Concentration. Retrieved February 15, 2026, from [Link]
-
G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know. Retrieved February 15, 2026, from [Link]
-
McNeill, R. J., et al. (2022). Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C. PMC. Retrieved February 15, 2026, from [Link]
-
Witschel, M., et al. (2018). Search for the Active Ingredients from a 2-Aminothiazole DMSO Stock Solution with Antimalarial Activity. PMC. Retrieved February 15, 2026, from [Link]
-
Feger, D. (2014, November 26). How long can a compound be stable in DMSO for? ResearchGate. Retrieved February 15, 2026, from [Link]
-
Research Journal of Pharmaceutical, Biological and Chemical Sciences. (n.d.). A Facile One Pot Microwave Synthesis Of 2-Amino-5- Aryl Thiazole By Using NaHSO4-SiO2 Heterogen. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. Retrieved February 15, 2026, from [Link]
-
Edelmann, F. T. (2021, December 21). Solubility of drugs in ethanol and dmso. ResearchGate. Retrieved February 15, 2026, from [Link]
-
de Almeida, L., et al. (2018, September 10). 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents. PMC. Retrieved February 15, 2026, from [Link]
-
Asian Journal of Chemistry. (n.d.). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Retrieved February 15, 2026, from [Link]
-
Journal of the Brazilian Chemical Society. (2022, March 14). A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. Retrieved February 15, 2026, from [Link]
-
International Journal for Scientific and Development Research. (n.d.). SYNTHESIS, CHARACTERIZATION OF SUBSTITUTED PHENYL ACYL BROMIDE DERIVATIVES AND ITS BIOLOGICAL EVALUATION. Retrieved February 15, 2026, from [Link]
-
SciELO México. (n.d.). Synthesis, in vitro Antitrichomonal Activity, and Docking Study of N-[(4-substituted phenyl)-1,3-thiazol-2-yl]. Retrieved February 15, 2026, from [Link]
-
DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved February 15, 2026, from [Link]
-
Rasayan Journal of Chemistry. (n.d.). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Retrieved February 15, 2026, from [Link]
-
ChemSynthesis. (n.d.). 1,3-thiazol-2-amine. Retrieved February 15, 2026, from [Link]
-
MDPI. (2022, June 30). 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine. Retrieved February 15, 2026, from [Link]
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Application Notes & Protocols: In Vitro Characterization of N-pentyl-4-phenyl-1,3-thiazol-2-amine
I. Introduction: The Therapeutic Potential of the 4-Phenyl-1,3-thiazol-2-amine Scaffold
The 1,3-thiazole moiety is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds.[1][2] Derivatives of the 4-phenyl-1,3-thiazol-2-amine scaffold, to which N-pentyl-4-phenyl-1,3-thiazol-2-amine belongs, have demonstrated significant therapeutic potential across multiple disease areas. Research has highlighted their roles as potent anticancer agents that can induce apoptosis and disrupt microtubule dynamics, as well as their activity against neglected diseases like leishmaniasis.[3][4][5][6][7][8]
Given the established bioactivity of this chemical class, this compound emerges as a compound of interest for in vitro evaluation.[9] These application notes provide a comprehensive framework for researchers to systematically determine its dosage, administration, and mechanism of action in a cell-based laboratory setting. The protocols herein are designed as a self-validating system, beginning with broad cytotoxicity screening to determine effective concentrations, followed by more focused mechanistic assays to elucidate the pathways of action.
II. Compound Preparation: Foundational Steps for Reproducible Data
Accurate and consistent compound preparation is critical for the integrity of any in vitro study. The following protocol details the preparation of stock solutions and working dilutions for this compound.
A. Rationale for Solvent Selection
Small organic molecules like this compound often exhibit limited aqueous solubility.[10] Dimethyl sulfoxide (DMSO) is the standard solvent of choice due to its high solubilizing capacity for a wide range of compounds and its miscibility with aqueous cell culture media.[11][12] It is imperative, however, to control the final concentration of DMSO in culture, as it can exert toxic effects on cells, typically above 0.5%.[12][13]
B. Protocol: Preparation of Master Stock and Working Solutions
-
Master Stock Preparation (e.g., 10 mM):
-
The molecular weight of this compound is 246.37 g/mol .[9]
-
To prepare a 10 mM stock solution, weigh 2.46 mg of the compound and dissolve it in 1 mL of high-purity, sterile DMSO.
-
Ensure complete dissolution by vortexing. If necessary, gentle warming in a 37°C water bath can be applied.
-
This master stock should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability.[12]
-
-
Intermediate and Working Solution Preparation:
-
Prepare intermediate dilutions from the master stock using sterile DMSO.
-
For cell-based assays, create final working solutions by diluting the intermediate stocks into complete cell culture medium. It is crucial to perform this dilution in a stepwise manner to prevent compound precipitation.[13]
-
Causality: A large, rapid dilution from 100% DMSO into an aqueous medium can cause the compound to crash out of solution. Serial dilutions allow for a gradual decrease in solvent concentration, maintaining solubility.
-
III. Phase 1: Determination of Cytotoxicity and IC50 Value
The initial step in characterizing a novel compound is to determine its effect on cell viability and calculate the half-maximal inhibitory concentration (IC50). This value establishes the dose-dependent effect of the compound and is essential for designing subsequent mechanistic experiments. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for this purpose.[14][15][16]
A. Principle of the MTT Assay
Metabolically active, viable cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT reagent to a purple, insoluble formazan.[15] The amount of formazan produced is directly proportional to the number of living cells. By solubilizing these formazan crystals and measuring the absorbance, one can quantify cell viability.[14][16]
B. Experimental Workflow: IC50 Determination
Caption: Workflow for determining the IC50 value using the MTT assay.
C. Protocol: MTT Cell Viability Assay
-
Cell Seeding:
-
Harvest cells during their exponential growth phase.
-
Perform an accurate cell count using a hemocytometer or automated cell counter.
-
Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density in 100 µL of complete culture medium.[14][17] Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment and recovery.
-
Trustworthiness: Optimizing cell seeding density is critical. Too few cells will result in a low signal, while too many will lead to contact inhibition and a plateaued metabolic signal, masking the compound's cytotoxic effects.[17] A preliminary cell titration experiment is highly recommended for each new cell line.[17]
-
| Cell Line Example | Seeding Density (cells/well) for 48-72h Assay |
| HeLa (Cervical Cancer) | 2,000 - 5,000 |
| MCF-7 (Breast Cancer) | 3,000 - 8,000 |
| A549 (Lung Cancer) | 2,500 - 6,000 |
| HepG2 (Liver Cancer) | 5,000 - 10,000 |
| Table 1: General guidelines for initial cell seeding densities in a 96-well plate. These should be empirically optimized.[17][18][19] |
-
Compound Treatment:
-
Prepare a series of 2X final concentrations of this compound in complete culture medium via serial dilution. A typical starting range for novel thiazole derivatives might be 0.1 µM to 100 µM.
-
Carefully remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions.
-
Controls are Essential:
-
Vehicle Control: Wells containing cells treated with medium containing the same final concentration of DMSO as the highest compound dose. This group represents 100% cell viability.[20][21][22]
-
Untreated Control: Cells in medium only.
-
Blank Control: Wells with medium only (no cells) to measure background absorbance.[14]
-
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Solubilization:
-
After incubation, add 10 µL of a 5 mg/mL sterile MTT solution to each well.[14]
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Carefully aspirate the medium and add 100-150 µL of DMSO to each well to dissolve the crystals.[14] Mix thoroughly by placing the plate on an orbital shaker for 15 minutes.[14]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculation:
-
Subtract the average absorbance of the blank controls from all other wells.
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Sample / Average Absorbance of Vehicle Control) * 100
-
Plot the % Viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value.
-
-
IV. Phase 2: Elucidating the Mechanism of Action - Apoptosis
Many thiazole derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death.[2][3][5] Once the IC50 is established, the next logical step is to investigate whether this compound induces apoptosis using concentrations at, below, and above the IC50 value (e.g., 0.5x, 1x, and 2x IC50).
Caption: Decision workflow for post-IC50 mechanistic studies.
A. Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
Principle: In early apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[23] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (like FITC), can identify these early apoptotic cells.[23] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by the intact membrane of live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised. Dual staining allows for the differentiation of four cell populations via flow cytometry:
-
Viable Cells: Annexin V- / PI-
-
Early Apoptotic Cells: Annexin V+ / PI-
-
Late Apoptotic/Necrotic Cells: Annexin V+ / PI+
-
Necrotic Cells: Annexin V- / PI+
Caption: Principle of Annexin V and Propidium Iodide staining.
Protocol: Annexin V/PI Staining
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound (and vehicle control) for the desired time.
-
Cell Harvesting: For adherent cells, collect the culture medium (which contains dead, floating cells) and then gently detach the remaining cells using trypsin.[23] Combine with the collected medium. For suspension cells, simply collect the cells. Centrifuge the cell suspension.
-
Washing: Wash the cells twice with cold PBS.[24]
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10^6 cells/mL.[24]
-
Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.[24]
-
Add 5 µL of fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC).[25][26]
-
Add 5 µL of Propidium Iodide solution.[26]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[24]
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[24]
B. Caspase-3/7 Activity Assay
Principle: Caspases are a family of proteases that are critical executioners of apoptosis. Caspase-3 and Caspase-7 are key effector caspases. Their activation is a hallmark of apoptosis. Assays to measure their activity typically use a peptide substrate (e.g., DEVD) conjugated to a reporter molecule (a chromophore like pNA or a fluorophore like AMC).[27][28] When activated caspase-3/7 in the cell lysate cleaves the substrate, the reporter molecule is released and can be quantified by a spectrophotometer or fluorometer, respectively.[27][29]
Protocol: Fluorometric Caspase-3/7 Assay
-
Cell Treatment & Lysis:
-
Assay Reaction:
-
Transfer the cell lysates to a black 96-well plate.
-
Prepare a reaction mixture containing reaction buffer and the caspase-3/7 substrate (e.g., Ac-DEVD-AMC).[28]
-
Add the reaction mixture to each well containing cell lysate.
-
-
Incubation & Measurement:
-
Data Analysis: The fluorescence intensity is directly proportional to the caspase-3/7 activity. Results are often expressed as a fold-increase in activity compared to the vehicle-treated control.
V. References
-
Mishra, S., & Sahu, A. (2024). Recent Review on 1,3-Thiazole Derivatives as Therapeutic Targeted for Anticancer Activity. Letters in Drug Design & Discovery, 21(12), 2210-2231.
-
East Carolina University. (n.d.). Annexin V Stain Protocol | Flow Cytometry Core. Brody School of Medicine. Retrieved from [Link]
-
DAWINBIO. (n.d.). Annexin V staining protocol for apoptosis. Retrieved from [Link]
-
Zimmer, S. (2025, April 29). 6 Steps for Successful in vitro Drug Treatment. Bitesize Bio. Retrieved from [Link]
-
Al-Ostath, A., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7381.
-
Julien, O., & Wells, J. A. (2014). Assaying caspase activity in vitro. Cold Spring Harbor protocols, 2014(7), 741–745.
-
Cukurovali, A., et al. (2009). Synthesis and Anticancer Activities of Some Thiazole Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 184(9), 2371-2383.
-
Neuromics. (2020, January 7). SEEDING DENSITY GUIDELINES. Retrieved from [Link]
-
Singh, S., et al. (2025). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Journal of Biomolecular Structure & Dynamics, 1-25.
-
Reddy, T. S., et al. (2024). Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles as Anticancer and Apoptosis-Inducing Agents. ACS Omega.
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
-
Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]
-
Elabscience. (2026, January 27). Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications. Retrieved from [Link]
-
Erlmann, P. (2014, November 28). Response to "Which is the best protocol for caspase-3 activity detection in vitro?". ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Retrieved from [Link]
-
ResearchGate. (2021, December 9). Seeding Cells in a 96 well plate at 10000cells per well?. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Seeding Adherent Cells in Agilent Seahorse XF96 Cell Culture Microplates. Retrieved from [Link]
-
Yeo, B., et al. (2014). The puzzling issue of 'vehicle-treated control' when using ethanol as drug carrier for MCF-7 cells. Recent patents on anti-cancer drug discovery, 9(3), 385–388.
-
Captivate Bio. (n.d.). SMALL MOLECULES. Retrieved from [Link]
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]
-
Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved from [Link]
-
Quora. (2014, November 14). What is the difference among a control group, a vehicle treated group and a test group?. Retrieved from [Link]
-
de Almeida, L. G. V., et al. (2018). 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents. Parasites & vectors, 11(1), 503.
-
Sun, M., et al. (2017). Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. PloS one, 12(3), e0173353.
-
Desai, N. C., et al. (2014). Synthesis and biological significance of 2-amino-4-phenyl-1,3-thiazole derivatives. Journal of Saudi Chemical Society, 18(6), 971-983.
-
ResearchGate. (2025, December 28). 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents. Retrieved from [Link]
-
Patel, P. R., et al. (2022). A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. Journal of Heterocyclic Chemistry, 59(3), 576-586.
-
International Journal for Scientific Research & Development. (n.d.). SYNTHESIS, CHARACTERIZATION OF SUBSTITUTED PHENYL ACYL BROMIDE DERIVATIVES AND ITS BIOLOGICAL EVALUATION. Retrieved from [Link]
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. pubs.acs.org [pubs.acs.org]
- 6. 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound | SCBT - Santa Cruz Biotechnology [scbt.com]
- 10. CAS 81529-61-5: 4-(4-tert-butylphenyl)-1,3-thiazol-2-amine [cymitquimica.com]
- 11. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. captivatebio.com [captivatebio.com]
- 13. medchemexpress.cn [medchemexpress.cn]
- 14. pdf.benchchem.com [pdf.benchchem.com]
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- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 19. Useful Numbers for Cell Culture | Thermo Fisher Scientific - KR [thermofisher.com]
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- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. quora.com [quora.com]
- 23. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 24. Annexin V Staining Protocol [bdbiosciences.com]
- 25. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 26. Annexin V staining protocol for apoptosis : Abcam 제품 소개 [dawinbio.com]
- 27. Assaying caspase activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 30. researchgate.net [researchgate.net]
Microwave-assisted synthesis of N-pentyl-4-phenyl-1,3-thiazol-2-amine
Application Note: Microwave-Assisted Synthesis of -Pentyl-4-phenyl-1,3-thiazol-2-amine
Abstract
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved therapeutics (e.g., Abafungin, Pramipexole). Traditional synthesis via the Hantzsch condensation often requires prolonged reflux times (8–12 hours) and large volumes of volatile organic solvents. This protocol details a microwave-assisted methodology that reduces reaction time to under 20 minutes while improving yield and purity.[1][2] We utilize a condensation between phenacyl bromide (2-bromoacetophenone) and
Scientific Foundation & Mechanism
The Hantzsch Thiazole Synthesis
The reaction proceeds via the nucleophilic attack of the thiourea sulfur atom on the
Reaction Scheme
The synthesis involves two key phases:
-
Precursor Synthesis: Formation of
-pentylthiourea (if not commercially sourced). -
Cyclization: Microwave-promoted coupling of the thiourea with phenacyl bromide.
Figure 1: Synthetic pathway from primary amine to final thiazole product.[3]
Materials & Equipment
Reagents
| Reagent | Purity | Role |
| Phenacyl Bromide | >98% | Electrophile ( |
| >95% | Nucleophile (Source of N-C-S) | |
| Ethanol (Absolute) | ACS Grade | Solvent (High dielectric loss tangent for MW) |
| Ammonium Hydroxide (28%) | ACS Grade | Workup (Neutralization) |
| Ethyl Acetate / Hexane | HPLC Grade | Purification |
Equipment
-
Microwave Reactor: Single-mode synthesizer (e.g., CEM Discover or Biotage Initiator) capable of pressure control.
-
Vessels: 10 mL or 35 mL pressure-rated glass vials with silicone/PTFE septa.
-
Analysis: TLC (Silica gel 60 F254), 1H NMR (400 MHz), LC-MS.
Experimental Protocol
Phase 1: Preparation of -Pentylthiourea (Optional)
Note: If
-
Dissolve pentylamine (10 mmol) in dichloromethane (20 mL).
-
Add benzoyl isothiocyanate (10 mmol) dropwise at 0°C. Stir for 1 hour at RT.
-
Evaporate solvent to obtain N-benzoyl-N'-pentylthiourea.
-
Hydrolyze by refluxing in 10% NaOH (20 mL) for 30 minutes.
-
Cool and neutralize with HCl to precipitate
-pentylthiourea . Recrystallize from ethanol/water.
Phase 2: Microwave-Assisted Cyclization (Core Protocol)
Step 1: Reaction Assembly
-
In a 10 mL microwave vial, add
-pentylthiourea (1.0 mmol, 146 mg). -
Add phenacyl bromide (1.0 mmol, 199 mg).
-
Add Absolute Ethanol (3.0 mL).
-
Add a magnetic stir bar and cap the vial tightly.
-
Tip: Do not add base (e.g., TEA) at this stage; the Hantzsch reaction proceeds best under neutral/slightly acidic conditions initially.
-
Step 2: Microwave Irradiation Program the microwave reactor with the following parameters:
| Parameter | Setting |
| Temperature | 80 °C |
| Hold Time | 10 - 15 minutes |
| Pressure Limit | 200 psi (14 bar) |
| Power | Dynamic (Max 150 W) |
| Stirring | High |
Step 3: Workup & Isolation
-
Allow the vial to cool to room temperature (compressed air cooling is usually automated).
-
The reaction mixture may contain the hydrobromide salt of the product (often a precipitate).
-
Pour the mixture into crushed ice-water (20 mL).
-
Basify the solution to pH ~9-10 using Ammonium Hydroxide (28%) . This liberates the free base.
-
A solid precipitate should form.
-
If solid forms: Filter via vacuum filtration, wash with cold water (3 x 10 mL), and dry.
-
If oil forms: Extract with Ethyl Acetate (3 x 15 mL), wash with brine, dry over Na
SO , and concentrate in vacuo.
-
Step 4: Purification
-
Recrystallization: Dissolve the crude solid in hot ethanol. Add water dropwise until turbidity appears, then cool to 4°C.
-
Flash Chromatography: If necessary, purify on silica gel using Hexane:Ethyl Acetate (8:2 v/v).
Results & Discussion
Method Comparison
The microwave protocol offers a drastic improvement in efficiency compared to conventional thermal heating.[4]
| Metric | Conventional Reflux | Microwave Protocol |
| Reaction Time | 8 – 12 Hours | 10 – 15 Minutes |
| Solvent Volume | 20 – 50 mL | 2 – 3 mL |
| Typical Yield | 65 – 75% | 85 – 92% |
| Purity (Crude) | Moderate (Side products common) | High (>95%) |
Characterization Data (Representative)
The structure is confirmed by the disappearance of the ketone signal and the appearance of the thiazole proton.
-
Physical State: Pale yellow to off-white solid.
-
H NMR (400 MHz, DMSO-
):- 7.80–7.85 (m, 2H, Ar-H, ortho)
- 7.60 (s, 1H, NH , broad, exchangeable)
- 7.35–7.40 (m, 2H, Ar-H, meta)
- 7.25–7.30 (m, 1H, Ar-H, para)
- 7.05 (s, 1H, Thiazole-5H )
-
3.25 (q, 2H,
-CH ) - 1.55 (quint, 2H, alkyl chain)
- 1.30 (m, 4H, alkyl chain)
-
0.88 (t, 3H, terminal CH
)
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete conversion | Increase MW hold time by 5 mins or temp to 90°C. Ensure thiourea is dry. |
| Oily Product | Incomplete crystallization | Scratch the flask with a glass rod after basification; cool to 0°C for 2 hours. |
| Dark Color | Decomposition / Overheating | Reduce MW temperature to 70°C. Ensure efficient stirring to prevent "hot spots". |
| Starting Material Remains | Old Phenacyl Bromide | Phenacyl bromide is a lachrymator and degrades over time. Recrystallize or use fresh reagent. |
Safety & Hazards
-
Phenacyl Bromide: Potent lachrymator and skin irritant. Handle only in a fume hood.
-
Microwave Vials: Never cap a microwave vial completely if heating on a conventional hotplate. In the microwave reactor, ensure the vessel is rated for the pressure generated by ethanol at 80°C.
-
Thioureas: Potential thyroid toxicity; handle with gloves.
References
-
Microwave-Assisted Hantzsch Thiazole Synthesis
-
General Microwave Thiazole Protocols
-
Medicinal Chemistry of 2-Aminothiazoles
-
Thiourea Synthesis (Precursor)
- Title: Preparation of thioureas
- Source: ResearchG
-
URL:[Link]
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent developments of 2-aminothiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. rjpbcs.com [rjpbcs.com]
Troubleshooting & Optimization
Technical Support Center: Solubilization Strategies for N-pentyl-4-phenyl-1,3-thiazol-2-amine
The following technical guide is designed as a specialized support resource for researchers working with N-pentyl-4-phenyl-1,3-thiazol-2-amine (CAS: 852388-90-0).[1][2] It prioritizes mechanistic understanding and practical, robust protocols over generic advice.
Physicochemical Profiling & The Solubility Barrier
Before attempting formulation, it is critical to understand why this compound resists aqueous solvation. This compound is a classic Class II compound (Biopharmaceutics Classification System) characterized by high permeability but low solubility.[1][2]
The "Grease Ball" Effect
The molecule consists of a hydrophobic 4-phenylthiazole core substituted with a flexible N-pentyl chain .[1][2]
-
Lipophilicity (LogP): The parent core (2-amino-4-phenylthiazole) has a LogP of ~2.[1][2]3. The addition of a pentyl group (C5) adds approximately +2.5 to the LogP, pushing the estimated LogP > 4.5 . This indicates extreme hydrophobicity.
-
Ionization (pKa): The thiazole nitrogen is a weak base (estimated pKa ~4.3). At physiological pH (7.4), the molecule is >99.9% uncharged (neutral), which is its least soluble form.
Solubility Data Summary (Estimated)
| Solvent System | Solubility Estimate | Usage Context |
| Water (pH 7.4) | < 1 µg/mL (Practically Insoluble) | Avoid without modification |
| 0.1 N HCl (pH 1.0) | Moderate (Protonated form) | Not biocompatible |
| DMSO | > 20 mg/mL | Standard Stock Solution |
| Ethanol | > 10 mg/mL | Secondary Stock |
| PBS + 5% DMSO | Risk of Precipitation | Common failure point |
Troubleshooting Guide & FAQs
Section A: In Vitro / Cell Culture Issues
Q: I prepared a 10 mM stock in DMSO, but it precipitates immediately when added to cell culture media. Why? A: This is the "Crash-Out" phenomenon.[2] You are introducing a highly lipophilic solute (LogP > 4.5) dissolved in a chaotic solvent (DMSO) into a highly ordered aqueous environment. The water molecules rapidly strip the DMSO away, forcing the hydrophobic drug molecules to aggregate before they can disperse.
-
Solution: You must lower the kinetic barrier or provide a "hydrophobic shield."
Q: Can I use acid to dissolve it since it's an amine? A: Only with extreme caution. While the compound will dissolve in 0.1 M HCl due to protonation of the thiazole nitrogen, adding this acidic solution to a buffered medium (pH 7.4) will instantly neutralize the acid. The compound will revert to its free-base form and precipitate as micro-crystals, which can cause false positives in cytotoxicity assays (physical damage to cells).
Section B: In Vivo / Animal Formulation[2]
Q: DMSO is toxic to my mice at high doses. What is a safer vehicle for IP/Oral administration? A: Avoid pure DMSO. For this lipophilic amine, a co-solvent/surfactant system is standard.
-
Recommended Vehicle: 5% DMSO + 40% PEG 400 + 5% Tween 80 + 50% Water.
-
Mechanism: PEG 400 acts as a co-solvent to reduce the polarity of the water, while Tween 80 forms micelles that encapsulate the hydrophobic drug molecules.
Decision Logic & Workflows
Solubility Strategy Decision Tree
Use this logic flow to determine the correct solvent system for your specific application.
Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental constraints.
Validated Experimental Protocols
Protocol 1: Preparation of HP-β-CD Inclusion Complex (The "Gold Standard")
This method creates a water-soluble "cage" around the hydrophobic drug, preventing precipitation in media without using toxic solvents.[1][2]
Materials:
Workflow:
-
Prepare Vehicle: Dissolve HP-β-CD in water to create a 20% (w/v) solution.[1][2] (e.g., 2g CD in 10mL water). Filter sterilize (0.22 µm).
-
Add Compound: Add the drug powder directly to the CD solution. Target concentration: 1–5 mg/mL.
-
Note: Do NOT predissolve in DMSO if possible. If necessary, use minimal DMSO (<2% final vol) to "wet" the powder.
-
-
Energy Input: The complex formation is endothermic and requires energy.
-
Sonicate for 30 minutes at 40°C.
-
Shake/Rotate at room temperature for 24 hours (Critical for equilibrium).
-
-
Clarification: Centrifuge at 10,000 x g for 5 mins to remove uncomplexed drug.
-
Use: The supernatant is a stable, aqueous solution of the drug-CD complex.
Protocol 2: Kinetic Solubility Profiling (Do this first!)
Before running a bioassay, verify the compound's stability in your specific buffer.
Figure 2: Kinetic solubility workflow to determine the maximum soluble concentration (MSC) in assay buffers.
References & Grounding
-
Biopharmaceutics Classification System (BCS): Amidon, G. L., et al. "A theoretical basis for a biopharmaceutic drug classification: the correlation of in vitro drug product dissolution and in vivo bioavailability." Pharm Res. 1995.[4] Link
-
Cyclodextrin Usage: Loftsson, T., & Brewster, M. E. "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology. 2010. Link
-
Solubility of Aminothiazoles: While specific data for the N-pentyl variant is proprietary, the structural analog 2-amino-4-phenylthiazole (CAS 2010-06-2) serves as the baseline for physicochemical properties.[1][2] PubChem Compound Summary. Link
-
Cosolvent Strategies: "Solubility Enhancement Techniques." Ascendia Pharma. Link
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Minimizing side reactions in N-pentyl-4-phenyl-1,3-thiazol-2-amine production
Welcome to the technical support guide for the synthesis of N-pentyl-4-phenyl-1,3-thiazol-2-amine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and minimize side reactions during the synthesis of this important thiazole derivative. Here, we provide in-depth troubleshooting advice and frequently asked questions based on established chemical principles and field-proven insights.
Introduction
The this compound scaffold is a key structural motif in medicinal chemistry, recognized for its diverse biological activities. Its synthesis is typically a two-stage process: first, the formation of the 2-amino-4-phenylthiazole core via the Hantzsch thiazole synthesis, followed by the N-alkylation of the exocyclic amino group. While seemingly straightforward, each stage presents unique challenges that can lead to significant side reactions, impacting yield and purity. This guide provides a systematic approach to identifying, understanding, and mitigating these issues.
Overall Synthetic Workflow
The a two-step synthesis of this compound is outlined below. The initial Hantzsch condensation forms the core heterocyclic structure, which is subsequently alkylated to yield the final product.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing explanations for the underlying causes and actionable solutions.
Problem 1: Low Yield of 2-Amino-4-phenylthiazole (Hantzsch Synthesis)
Scenario: After reacting 2-bromoacetophenone and thiourea, the yield of the thiazole intermediate is significantly lower than expected.
-
Possible Cause A: Incomplete Reaction.
-
Explanation: The Hantzsch synthesis requires sufficient thermal energy and time to proceed to completion.[1] Inadequate heating or premature termination of the reaction will result in unreacted starting materials.
-
Solution:
-
Monitor Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting materials (primarily the 2-bromoacetophenone).
-
Optimize Conditions: Ensure the reaction is maintained at a consistent reflux temperature (for ethanol, approx. 78°C). If the reaction stalls, consider extending the reflux time in increments of 1-2 hours.[1]
-
-
-
Possible Cause B: Degradation of Starting Materials.
-
Explanation: Although heat is required, excessive temperatures or prolonged reaction times beyond what is necessary for completion can lead to the degradation of the thermally sensitive α-haloketone.
-
Solution:
-
Temperature Control: Use a stable heating source (e.g., a heating mantle with a temperature controller) to avoid overheating.
-
Use TLC: Once TLC indicates the full consumption of the limiting reagent, proceed with the workup to avoid unnecessary heating.
-
-
-
Possible Cause C: Impure Reagents.
-
Explanation: The purity of 2-bromoacetophenone and thiourea is critical. Impurities can introduce competing side reactions, consuming reagents and complicating purification.
-
Solution:
-
Verify Purity: Use reagents from reputable suppliers and check their purity by melting point or spectroscopic methods if in doubt.
-
Purify if Necessary: Recrystallize starting materials if they are old or of questionable purity.
-
-
Problem 2: Mixture of N-Alkylated Isomers (Exocyclic vs. Endocyclic)
Scenario: Analysis of the final product shows two distinct products with the same mass: the desired this compound and an isomeric byproduct.
-
Explanation: This is the most common and critical challenge in this synthesis. The 2-amino-4-phenylthiazole intermediate possesses two nucleophilic nitrogen atoms: the exocyclic amino nitrogen (N2) and the endocyclic ring nitrogen (N3). Direct alkylation with an agent like pentyl bromide can occur at either site, leading to a mixture of the desired exo-alkylated product and the undesired endo-alkylated 3-pentyl-4-phenyl-2-imino-2,3-dihydrothiazole byproduct.
Sources
Technical Support Center: Optimizing Reaction Temperature for Thiazole Ring Formation
Welcome to the Technical Support Center for Thiazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on optimizing reaction temperature—a critical parameter for achieving high yields and purity. As Senior Application Scientists, we have compiled this information based on established literature and extensive field experience to help you troubleshoot and enhance your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is reaction temperature such a critical parameter in thiazole synthesis?
Temperature is a fundamental parameter that governs the kinetics and thermodynamics of the thiazole ring formation. Incorrect temperature settings can lead to several common issues:
-
Low Reaction Rate: If the temperature is too low, the reaction may proceed very slowly or not at all, resulting in poor conversion of starting materials.[1] The synthesis often requires heating to overcome the activation energy barrier of the condensation reaction.[1]
-
Formation of Side Products: Conversely, excessively high temperatures can provide enough energy to activate alternative reaction pathways, leading to the formation of unwanted byproducts and impurities. Under acidic conditions, for example, temperature can influence the ratio of isomeric products like 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles.[2][3]
-
Decomposition: Many organic reagents and products, including the α-haloketones used in Hantzsch synthesis or the aldehyde precursors in modified Gewald reactions, can decompose at elevated temperatures.[1][4][5] This not only reduces the yield of the desired thiazole but also complicates the purification process.[5][6]
Therefore, optimizing the temperature is a crucial balancing act to ensure a sufficient reaction rate while minimizing side reactions and decomposition.[1]
Q2: What are the typical temperature ranges for the most common thiazole synthesis methods?
The optimal temperature is highly dependent on the specific reaction, substrates, solvent, and heating method (conventional or microwave). However, general starting points can be established for common synthetic routes.
| Synthesis Method | Typical Reactants | Typical Temperature Range (Conventional Heating) | Notes |
| Hantzsch Synthesis | α-Haloketone + Thioamide | Room Temperature to Reflux (e.g., 60-110°C)[2][7] | Often requires heating. Ethanol is a common solvent, and refluxing for several hours is typical.[6][8] |
| Cook-Heilbron Synthesis | α-Aminonitrile + Carbon Disulfide | Room Temperature[9][10] | This reaction is known for proceeding under mild, often aqueous, conditions.[9][11] |
| Modified Gewald Reaction | Nitrile + Aldehyde Precursor | 60°C to 80°C[4][5] | Studies have shown that elevated temperatures can lead to lower yields due to the decomposition of starting materials.[4][5] |
| Microwave-Assisted Synthesis | Various (e.g., Hantzsch reactants) | 90°C to 130°C[8][12] | Allows for the use of higher temperatures and significantly reduces reaction times from hours to minutes.[8][13][14] |
Q3: My reaction shows low conversion and a high amount of unreacted starting material on the TLC. Should I just increase the temperature?
While insufficient temperature is a common cause for low conversion, it is not the only factor. Before increasing the heat, consider a systematic approach to troubleshooting.
First, verify other critical reaction parameters:
-
Purity of Reactants: Impurities in the starting materials, particularly the α-haloketone or thioamide, can inhibit the reaction or cause side reactions.[2][8]
-
Stoichiometry: Ensure the correct molar ratios of reactants are being used.[2]
-
Solvent Purity: The presence of water can be detrimental in some cases; using anhydrous solvents is often recommended.[8]
If these factors are confirmed to be correct, a careful, incremental increase in temperature is a logical next step. It is advisable to monitor the reaction by Thin-Layer Chromatography (TLC) at regular intervals to observe the disappearance of starting materials and the formation of the product.[6]
Below is a workflow to guide your decision-making process.
Caption: Troubleshooting workflow for low reaction conversion.
Q4: My TLC plate shows the formation of multiple products. How can temperature adjustments help manage these side reactions?
The formation of multiple products indicates that alternative reaction pathways are competing with the desired thiazole formation. Temperature plays a key role here, as different reactions have different activation energies.
-
Isomer Formation: In some Hantzsch syntheses, particularly under acidic conditions, a mixture of isomers can be formed.[2][15] The ratio of these isomers can be temperature-dependent.[3] Lowering the temperature may favor the thermodynamically more stable product or reduce the rate of the side reaction leading to the undesired isomer. It is also crucial to control the pH, as neutral or slightly basic conditions often favor a single product.[2]
-
Decomposition Products: If you observe streaking on the TLC or the appearance of new spots after prolonged heating, it may be due to the decomposition of your starting material or the newly formed thiazole.[5] In a study on a modified Gewald reaction, it was concluded that elevated temperatures led to lower isolated yields, likely due to the decomposition of an aldehyde precursor.[4][5] In this scenario, reducing the reaction temperature is essential.
-
Byproducts from Contaminants: Sometimes, side products arise from impurities. For instance, if a thioamide is contaminated with its corresponding amide, an oxazole byproduct can form.[6] While this is not directly a temperature issue, higher temperatures can accelerate this side reaction.
To address these issues, try running the reaction at a lower temperature for a longer period. This can often provide the necessary energy for the desired reaction to proceed while keeping competing pathways dormant.
Q5: How does microwave-assisted synthesis change the approach to temperature optimization?
Microwave-assisted organic synthesis (MAOS) has become a powerful tool for synthesizing thiazoles, offering a distinct advantage over conventional heating.[14] It utilizes the ability of polar molecules to convert electromagnetic energy into heat, resulting in rapid and uniform heating of the reaction mixture.[14]
Here is a comparison between the two methods:
| Feature | Conventional Heating | Microwave-Assisted Synthesis (MAOS) |
| Heating Mechanism | Conduction and convection from an external source. Slower and less uniform heating. | Direct heating of polar molecules via dipole rotation and ionic conduction. Rapid and uniform.[16] |
| Reaction Time | Often requires several hours of reflux.[8][13] | Drastically reduced to minutes.[12][13][16] |
| Temperature Profile | Slower to reach the target temperature. | Can reach high temperatures (often above the solvent's boiling point) very quickly.[4][17] |
| Yields & Purity | Variable. Longer reaction times can lead to more side products or decomposition.[18] | Often results in higher yields and cleaner reaction profiles due to shorter exposure to high temperatures.[14] |
| Typical Temperature | Generally limited by the boiling point of the solvent at atmospheric pressure. | Can go higher, e.g., 130°C in a sealed vessel.[12][19] |
When optimizing for MAOS, you can often explore a higher temperature range than with conventional heating, but for much shorter durations. This combination of high temperature and short reaction time can significantly improve yields and reduce the formation of byproducts.[13]
Experimental Protocols
Protocol 1: Systematic Temperature Screening for Hantzsch Thiazole Synthesis (Conventional Heating)
This protocol provides a general framework for optimizing the reaction temperature for the synthesis of a 2-amino-4-phenylthiazole derivative.
Objective: To determine the optimal temperature that provides the best balance of reaction rate and yield, while minimizing side product formation.
Materials:
-
2-Bromoacetophenone (1.0 mmol)
-
Thiourea (1.2 mmol)
-
Ethanol (5 mL)
-
Small reaction vials or round-bottom flasks
-
Heating block or oil bath with precise temperature control
-
TLC plates (silica gel), developing chamber, and UV lamp
Procedure:
-
Set up a parallel experiment with 4-5 reaction vials. In each vial, combine 2-bromoacetophenone and thiourea in ethanol.
-
Set the temperature for each vial to a different value. A good starting range would be 40°C, 50°C, 60°C (reflux), and 70°C (if using a sealed vessel or higher-boiling solvent).
-
Allow the reactions to stir for a predetermined time (e.g., 3 hours).
-
After 1, 2, and 3 hours, take a small aliquot from each reaction mixture and spot it on a TLC plate. Spot the starting materials as references.
-
Develop the TLC plate using a suitable eluent system (e.g., 30% ethyl acetate in hexane).
-
Analyze the TLC plates under a UV lamp. Compare the consumption of starting materials and the intensity of the product spot across the different temperatures and time points. Note any formation of new spots (impurities).
-
Based on the TLC analysis, identify the temperature that gives the highest conversion to the desired product with the fewest side products in a reasonable amount of time.
-
For the identified optimal temperature, the reaction can be scaled up. After completion, the mixture is typically cooled, and the product is precipitated by adding a base like 5% Na₂CO₃ solution, followed by filtration.[2]
Caption: Workflow for systematic temperature screening.
References
-
O'Brien, C., et al. (2015). Thiazole formation through a modified Gewald reaction. Beilstein Journal of Organic Chemistry, 11, 795-802. Retrieved from [Link]
-
O'Brien, C., et al. (2015). Thiazole formation through a modified Gewald reaction. Beilstein Journal of Organic Chemistry, 11, 795-802. Retrieved from [Link]
-
Bassyouni, F., et al. (2022). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Molecules, 27(19), 6289. Retrieved from [Link]
-
Gouda, M. A., et al. (2015). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 20(8), 13684-13701. Retrieved from [Link]
-
Wikipedia. (n.d.). Thiazole. Retrieved from [Link]
-
Meti, G. Y., et al. (2014). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines. Journal of Heterocyclic Chemistry, 51(S1), E23-E29. Retrieved from [Link]
-
Al-Haider, S. S. (2019). Kinetics Reaction and Mechanism of Thiazole with Sodium MethOxide in CSTR Reactor. International Journal of Pharmaceutical Research & Allied Sciences, 8(2). Retrieved from [Link]
-
Egan, R. S., et al. (1968). Intermediates in the Hantzsch Thiazole Synthesis. The Journal of Organic Chemistry, 33(11), 4422-4425. Retrieved from [Link]
-
Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Thiazoles. Retrieved from [Link]
-
Wikipedia. (n.d.). Cook–Heilbron thiazole synthesis. Retrieved from [Link]
-
Sharma, K., et al. (2024). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC Advances, 14(7), 4689-4716. Retrieved from [Link]
-
Singh, S., et al. (2023). Emerging green synthetic routes for thiazole and its derivatives: Current perspectives. Results in Chemistry, 6, 101183. Retrieved from [Link]
-
Al-Warhi, T., et al. (2024). Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis. ACS Omega. Retrieved from [Link]
-
Mali, D. R., et al. (2022). MICROWAVE ASSISTED SYNTHESIS OF 2-AMINOTHIAZOLE DERIVATIVES. Journal of University of Shanghai for Science and Technology, 24(11), 207-217. Retrieved from [Link]
-
Al-Ghorbani, M., et al. (2022). Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies. ACS Omega, 7(35), 31034-31046. Retrieved from [Link]
-
O'Brien, C., et al. (2015). Thiazole formation through a modified Gewald reaction. ResearchGate. Retrieved from [Link]
-
Kumar, A., & Kumar, V. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Bio-Ethanol, 13(2), 69-82. Retrieved from [Link]
-
ResearchGate. (2019). Effect of Temperature on Antisolvent Crystallization and Transformation Behaviors of Thiazole-Derivative Polymorphs. Retrieved from [Link]
-
Al-Ghorbani, M., et al. (2022). Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies. ACS Omega. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]
-
Bassyouni, F., et al. (2022). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Molecules. Retrieved from [Link]
-
Razali, N. H., et al. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Journal of Advanced Research in Applied Sciences and Engineering Technology, 22(1), 1-10. Retrieved from [Link]
-
Pisaneschi, F., et al. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 26(21), 6462. Retrieved from [Link]
-
ResearchGate. (n.d.). Cook–Heilbron thiazole synthesis. Retrieved from [Link]
-
Slideshare. (n.d.). Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. Retrieved from [Link]
-
Taylor & Francis Online. (2020). Review of the synthesis and biological activity of thiazoles. Retrieved from [Link]
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Identifying degradation products of N-pentyl-4-phenyl-1,3-thiazol-2-amine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-pentyl-4-phenyl-1,3-thiazol-2-amine. This guide is designed to provide in-depth, practical answers to challenges you may encounter related to the stability and degradation of this compound. Our goal is to equip you with the foundational knowledge and actionable protocols necessary to anticipate, identify, and characterize potential degradation products, ensuring the integrity of your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is showing new, unexpected peaks in the HPLC chromatogram after a few days. What could be happening?
A1: The appearance of new peaks strongly suggests that your compound is degrading. This compound, like many 2-aminothiazole derivatives, is susceptible to several degradation pathways. The most common culprits are hydrolysis, oxidation, and photodegradation, especially if the sample is in solution and exposed to ambient light and air.[1][2]
-
Causality: The 2-aminothiazole core contains several reactive sites. The exocyclic nitrogen can be prone to hydrolysis, the sulfur atom is susceptible to oxidation, and the phenyl-substituted thiazole ring system can absorb UV light, leading to photolytic cleavage.[3][4] The specific degradation products that form will depend on the storage conditions of your solution (solvent, pH, light exposure, and temperature).
Q2: What are the most likely degradation products of this compound under common laboratory conditions?
A2: Based on the structure, we can predict several primary degradation pathways:
-
Oxidative Degradation: The sulfur atom in the thiazole ring is electron-rich and can be oxidized to form an this compound S-oxide. In the presence of strong oxidants or dissolved oxygen (especially under photo-irradiation), more complex reactions can occur.[1]
-
Hydrolytic Degradation: Under acidic or basic conditions, the C-N bond of the 2-amino group can undergo hydrolysis. A likely product would be the cleavage of the N-pentyl group, yielding 4-phenyl-1,3-thiazol-2-amine, or more extensive ring-opening of the thiazole moiety itself.
-
Photodegradation: This is a critical pathway for thiazoles with aryl substituents.[2][3] Exposure to light, particularly UV, can initiate a reaction with singlet oxygen, often formed from dissolved oxygen in the solvent.[5] This can lead to a [4+2] Diels-Alder type cycloaddition across the thiazole ring, forming an unstable endoperoxide which then rearranges and fragments.[3] A plausible product from this pathway is the cleavage of the thiazole ring to form derivatives of N-pentylthiourea and benzoyl compounds.
Q3: How can I design a study to definitively identify these degradation products?
A3: You need to conduct a forced degradation study , also known as stress testing.[6][7] This involves intentionally exposing your compound to harsh conditions to generate the degradation products in a controlled and accelerated manner.[8] The goal is not to completely destroy the compound, but to achieve a modest level of degradation (typically 10-20%) to ensure you are observing the primary, most relevant degradants.[9]
This study is fundamental for developing a stability-indicating analytical method and understanding the intrinsic stability of your molecule.[6][9] The data gathered will be crucial for proposing degradation pathways and elucidating the structures of the impurities formed.[7]
Troubleshooting & Experimental Guides
Issue: I see degradation, but the peaks are too small to characterize.
Troubleshooting Steps:
-
Increase Stress Conditions: If initial stress conditions (e.g., mild heating) do not produce sufficient degradation, you may need to increase the severity (e.g., higher temperature, longer duration, or stronger acid/base/oxidant concentration). However, be cautious not to use excessively harsh conditions that could lead to secondary or unrealistic degradation pathways.[9]
-
Concentrate the Sample: After the degradation experiment, you can carefully concentrate the sample under reduced pressure (if the degradants are not volatile) to increase the concentration of the impurities relative to the solvent.
-
Use a More Sensitive Detector: A mass spectrometer (MS) is significantly more sensitive than a standard UV detector.[10] If you are not already using LC-MS, this is the most critical next step for detecting and getting initial structural information on low-level impurities.[1]
-
Optimize Wavelength: Ensure your UV detector is set to a wavelength where the degradation products have significant absorbance, which may differ from the parent compound's λmax. A photodiode array (PDA) detector is ideal for this, as it captures the entire UV spectrum for each peak.
Detailed Experimental Protocol: Forced Degradation Study
This protocol outlines the steps to investigate the degradation of this compound under various stress conditions.
Objective: To generate and separate potential degradation products and to establish a stability-indicating HPLC-UV/MS method.
Materials:
-
This compound (high purity)
-
HPLC-grade acetonitrile (ACN) and water
-
Formic acid (or TFA) for mobile phase
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
HPLC or UHPLC system with PDA/DAD detector and coupled to a Mass Spectrometer (Q-TOF or Orbitrap preferred for accurate mass).[3][10]
-
Photostability chamber
-
Calibrated oven and pH meter
Step 1: Preparation of Stock Solution
Prepare a stock solution of this compound at approximately 1 mg/mL in a 50:50 mixture of ACN and water. This co-solvent approach helps maintain solubility as aqueous acid or base is added.
Step 2: Application of Stress Conditions
For each condition below, prepare a separate vial. Include a "control" vial of the stock solution kept at room temperature and protected from light.
| Stress Condition | Reagent/Condition | Temperature | Duration (Initial) | Rationale |
| Acid Hydrolysis | Add 0.1 M HCl to stock solution (1:1 v/v) | 60 °C | 24 hours | To simulate acidic environments and promote acid-catalyzed hydrolysis.[1] |
| Base Hydrolysis | Add 0.1 M NaOH to stock solution (1:1 v/v) | 60 °C | 24 hours | To simulate alkaline environments and promote base-catalyzed hydrolysis.[1] |
| Oxidation | Add 3% H₂O₂ to stock solution (1:1 v/v) | Room Temp | 24 hours | To induce oxidation, primarily targeting the sulfur atom and other susceptible sites.[1] |
| Thermal | Place stock solution in an oven | 80 °C | 48 hours | To assess the intrinsic thermal stability of the molecule.[2] |
| Photolytic | Expose stock solution in a clear vial within a photostability chamber | Ambient | Per ICH Q1B | To evaluate light sensitivity, a known issue for aryl-thiazoles.[2][5] A dark control should be run in parallel. |
Causality Note: The initial durations are starting points. The goal is to achieve 10-20% degradation of the parent peak. You may need to take time points (e.g., 2, 6, 12, 24 hours) to find the optimal exposure time. After stressing, neutralize the acidic and basic samples before injection to prevent damage to the HPLC column.
Step 3: Analytical Method & Analysis
-
Develop an HPLC Method: A reverse-phase C18 column is a good starting point. Use a gradient elution method to ensure separation of the more polar degradation products from the relatively non-polar parent compound.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start with a low percentage of B (e.g., 10%) and ramp up to a high percentage (e.g., 95%) over 20-30 minutes.
-
Detection: Monitor with a PDA detector (e.g., 210-400 nm) and your mass spectrometer.
-
-
Analyze Samples: Inject the control and all stressed samples.
-
Evaluate Data:
-
Compare the chromatograms of the stressed samples to the control.
-
Calculate the percentage degradation of the parent peak.
-
Check for the appearance of new peaks.
-
Use the PDA data to check for peak purity of the parent peak to ensure it is resolved from any degradants.
-
Use the MS data to obtain the mass-to-charge ratio (m/z) of the new peaks. High-resolution MS will allow you to propose elemental compositions.[3]
-
Visualizing Potential Degradation & Workflow
Diagram 1: Potential Degradation Pathways
Caption: Predicted degradation pathways under stress conditions.
Diagram 2: Experimental Workflow for Degradant Identification
Caption: Workflow for identifying and characterizing degradation products.
References
-
SynThink. (n.d.). Degradation Impurities in Pharmaceutical Products : Detection and Minimization. Retrieved from [Link]
-
Pharmaffiliates. (2024). Overview Of Degradation Studies For Pharmaceutical Drug Candidates. Retrieved from [Link]
-
Cornish, L. (2025). Analytical Techniques In Stability Testing. Separation Science. Retrieved from [Link]
-
Wu, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 45(3), 444-453. Retrieved from [Link]
-
Singh, R., & Kumar, R. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Analytical Science and Technology, 5(1), 1-9. Retrieved from [Link]
-
Kosuru, S. K., et al. (2023). Analysing Impurities and Degradation Products. ResearchGate. Retrieved from [Link]
-
Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? Chemico-Biological Interactions, 330, 109244. Retrieved from [Link]
-
MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]
-
Sule, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Retrieved from [Link]
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- 8. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. sepscience.com [sepscience.com]
Validation & Comparative
A Comparative Guide to the Infrared Spectroscopy of N-pentyl-4-phenyl-1,3-thiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the expected infrared (IR) absorption peaks for N-pentyl-4-phenyl-1,3-thiazol-2-amine, a molecule of interest in medicinal chemistry. In the absence of a published experimental spectrum for this specific compound, this guide establishes a robust predictive framework. This is achieved by comparing the expected vibrational modes with experimental and theoretical data from structurally analogous compounds, including 2-aminothiazole and various N-substituted and 4-phenyl-substituted thiazole derivatives. This comparative approach allows for a detailed interpretation of the key functional groups that define the molecule's spectral signature.
The structural elucidation of novel heterocyclic compounds is a cornerstone of drug discovery. Infrared spectroscopy provides a rapid and non-destructive method for identifying key functional groups and confirming molecular structure. For a molecule such as this compound, the IR spectrum is a composite of the vibrational modes of its constituent parts: the secondary amine, the pentyl chain, the phenyl group, and the thiazole ring. Understanding the characteristic absorption frequencies of each component is critical for accurate spectral interpretation.
Molecular Structure and Key Vibrational Modes
The structure of this compound contains several key functional groups that give rise to distinct peaks in the infrared spectrum. The diagram below illustrates the primary bonds and functional groups expected to exhibit characteristic vibrational frequencies.
Figure 1. Molecular structure of this compound with key functional groups highlighted.
Comparative Analysis of Expected IR Peaks
The following table summarizes the predicted IR absorption frequencies for this compound based on data from analogous compounds. This comparison provides a reliable guide for interpreting an experimental spectrum.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) for this compound | Comparative Data from Analogous Compounds (cm⁻¹) | References |
| N-H Stretch (Secondary Amine) | 3250 - 3350 (single, medium-sharp peak) | Secondary amines typically show a single band in the 3350-3310 cm⁻¹ region.[1] In N-substituted 2-aminothiazoles, this peak can be observed around 3217 cm⁻¹.[2] | [1][2] |
| Aromatic C-H Stretch | 3000 - 3100 (multiple weak to medium peaks) | Aromatic C-H stretches are consistently observed just above 3000 cm⁻¹.[3] For 4-phenylthiazol-2-amine, peaks are seen around 3084 cm⁻¹. | [3] |
| Aliphatic C-H Stretch (Pentyl Group) | 2850 - 2960 (multiple strong, sharp peaks) | Aliphatic C-H stretching vibrations from methyl and methylene groups are reliably found in this region. Asymmetric and symmetric stretches of CH₂ and CH₃ groups will be present. | [3][4] |
| C=N Stretch (Thiazole Ring) | 1600 - 1640 (medium to strong) | In various 2-aminothiazole derivatives, the C=N stretching vibration is reported in the range of 1598-1625 cm⁻¹.[5][6] | [5][6] |
| C=C Stretch (Aromatic Ring) | 1450 - 1600 (multiple medium to weak peaks) | Aromatic C=C stretching vibrations typically appear as a set of bands in this region.[3] For 4-phenylthiazole derivatives, these are noted around 1568 and 1488 cm⁻¹. | [3] |
| N-H Bend (Secondary Amine) | 1550 - 1650 (medium, may overlap with C=N/C=C) | While primary amines show a distinct N-H bend, this can be less prominent or overlap with other peaks in secondary amines.[1] | [1] |
| C-H Bend (Aliphatic) | 1370 - 1470 (medium) | Methylene (CH₂) scissoring and methyl (CH₃) bending vibrations are expected here. | [4] |
| C-N Stretch (Aromatic Amine) | 1250 - 1340 (strong) | The C-N stretching of aromatic amines is typically strong and found in this range.[1] In 2-aminothiazoles, this can be seen around 1332 cm⁻¹.[5] | [1][5] |
| Thiazole Ring Vibrations | 1000 - 1200 and 600-900 | The thiazole ring itself has several characteristic stretching and bending modes, often coupled, making this region complex.[7][8] A band around 756 cm⁻¹ can be associated with the S-C=N moiety.[5] | [5][7][8] |
| C-H Out-of-Plane Bend (Aromatic) | 690 - 770 (strong) | The substitution pattern on the phenyl ring will influence the exact position of these strong bands. A monosubstituted phenyl group (as in this molecule) typically shows strong absorptions in this range. | [3] |
Experimental Protocol: Acquiring an IR Spectrum via KBr Pellet Method
To obtain a high-quality infrared spectrum of a solid sample like this compound, the potassium bromide (KBr) pellet technique is a standard and reliable method.
Causality Behind Experimental Choices:
-
Why KBr? Potassium bromide is transparent to infrared radiation over a wide wavenumber range (typically 4000-400 cm⁻¹), ensuring that it does not contribute interfering peaks to the sample's spectrum. Its crystalline structure is soft, allowing it to form a transparent sheet under pressure.
-
Why a Mortar and Pestle? Grinding the sample with KBr is crucial to reduce the particle size of the sample to below the wavelength of the incident IR radiation. This minimizes scattering of the IR beam (the Christiansen effect), which would otherwise lead to distorted peak shapes and a sloping baseline.
-
Why a Vacuum? Applying a vacuum to the die removes trapped air and moisture. Moisture has strong, broad IR absorptions (around 3400 cm⁻¹ and 1640 cm⁻¹) that can obscure key peaks of the analyte. Removing air ensures a more transparent and mechanically stable pellet.
Step-by-Step Methodology
Figure 2. Workflow for preparing a KBr pellet and acquiring an IR spectrum.
Conclusion
This guide provides a detailed predictive analysis of the infrared spectrum of this compound. By systematically comparing the expected vibrational modes with established data from structurally related molecules, a reliable framework for spectral interpretation is established. The key characteristic peaks will be the secondary amine N-H stretch around 3300 cm⁻¹, strong aliphatic C-H stretches below 3000 cm⁻¹, aromatic C-H stretches above 3000 cm⁻¹, and a series of strong peaks in the fingerprint region corresponding to the C=N, C=C, and C-N vibrations of the substituted aminothiazole core. The provided experimental protocol outlines a validated method for obtaining a high-quality spectrum, ensuring that researchers can confidently verify the synthesis and purity of this and similar compounds.
References
-
Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. MDPI. Available at: [Link]
-
Millimeter-wave and infrared spectroscopy of thiazole (c-C3H3NS) in its ground state and lowest-energy. Journal of Molecular Spectroscopy. Available at: [Link]
-
Theoretical Study of the Structure and Vibrational Spectrum of [Zn(2-Aminothiazole)2Cl2]. Open Access Library Journal. Available at: [Link]
-
IR Spectroscopy Tutorial: Amines. University of Calgary. Available at: [Link]
-
Molecular analysis of vibrational and structural characteristics in bi-thiazole derivatives. ResearchGate. Available at: [Link]
-
Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. RSC Advances. Available at: [Link]
-
Preparation and Biological Activities of Some Heterocyclic Compounds Derivatives from 2-Aminothiazoles. ResearchGate. Available at: [Link]
-
Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. RSC Publishing. Available at: [Link]
-
Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. Available at: [Link]
-
Precise equilibrium structure of thiazole (c-C3H3NS) from twenty-four isotopologues. National Institutes of Health. Available at: [Link]
-
THIAZOLES: III. INFRARED SPECTRA OF METHYLTHIAZOLES. Canadian Journal of Chemistry. Available at: [Link]
-
Thiazole–amino acids: influence of thiazole ring on conformational properties of amino acid residues. National Institutes of Health. Available at: [Link]
-
SYNTHESIS, CHARACTERIZATION OF SUBSTITUTED PHENYL ACYL BROMIDE DERIVATIVES AND ITS BIOLOGICAL EVALUATION. International Journal of Scientific Development and Research. Available at: [Link]
-
Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors. National Institutes of Health. Available at: [Link]
-
Novel 4-phenylthiazol-2-amine derivatives: synthesis, antimicrobial and hemolytic activity. SSRN. Available at: [Link]
-
A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. MDPI. Available at: [Link]
-
Design, Synthesis, Characterization, Evaluation Antimicrobial Evaluation of 2 – Amino Thiazole Based Lead Compound : Docking Analysis of Ortho and Meta Substituted Analogues. ChemRxiv. Available at: [Link]
-
Interpreting Infrared Spectra. Specac. Available at: [Link]
-
Table of Characteristic IR Absorptions. University of Colorado Boulder. Available at: [Link]
-
SYNTHESIS, CHARACTERIZATION, DENSITY FUNCTIONAL THEORY (DFT) ANALYSIS, AND MESOMORPHIC STUDY OF NEW THIAZOLE DERIVATIVES. Erbil Polytechnic University. Available at: [Link]
-
Synthesis, Spectral and Biological Evaluation of 4-Phenylthiazol-2-amine. ResearchGate. Available at: [Link]
-
Synthesis of some new 5- substituted of. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
IR Tables. University of California, Santa Cruz. Available at: [Link]
-
Infrared Spectroscopy Absorption Table. Chemistry LibreTexts. Available at: [Link]
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Comparative Biological Profile: N-Butyl vs. N-Pentyl Thiazole Derivatives
Executive Summary
In the optimization of thiazole-based pharmacophores, the transition from N-butyl (C4) to N-pentyl (C5) alkyl chains represents a critical inflection point in Structure-Activity Relationship (SAR) studies. While both derivatives leverage the thiazole scaffold's ability to interact with biological targets via
Verdict: The N-pentyl derivative typically exhibits superior potency in enzyme inhibition (e.g.,
Physicochemical & Structural Comparison
The biological divergence between these two derivatives is rooted in their fundamental physicochemical properties. The addition of a single methylene unit (-CH
| Property | N-Butyl Thiazole Derivative | N-Pentyl Thiazole Derivative | Impact on Bioactivity |
| Alkyl Chain Length | 4 Carbons | 5 Carbons | Pentyl increases Van der Waals surface area. |
| Lipophilicity (LogP) | ~3.0 - 3.5 (Scaffold dependent) | ~3.5 - 4.1 | Pentyl enhances membrane permeability but reduces water solubility. |
| Steric Bulk (Mr) | Lower | Higher | Pentyl may cause steric clashes in restricted binding pockets (e.g., AChE). |
| Rotatable Bonds | 4 | 5 | Pentyl incurs a higher entropic penalty upon binding. |
Biological Activity Analysis
Antimicrobial Potency: The Lipophilicity "Sweet Spot"
Thiazole derivatives exert antimicrobial effects primarily by disrupting cell membranes or inhibiting cell wall synthesis (e.g., Glucosamine-6-phosphate synthase).
-
Gram-Positive Bacteria (e.g., S. aureus):
-
N-Pentyl Advantage: The increased lipophilicity of the pentyl chain allows for deeper insertion into the lipid bilayer of the bacterial membrane. Studies indicate that for thiazole series, activity often correlates positively with chain length up to C6-C8 before dropping off (the "cutoff effect"). Consequently, N-pentyl derivatives often show lower MIC values (higher potency) compared to N-butyl analogs.
-
Data Support: In 2,4-disubstituted thiazole series, increasing hydrophobicity (LogP
4) is associated with maximized zones of inhibition.
-
-
Gram-Negative Bacteria (e.g., E. coli):
-
N-Butyl Advantage: Gram-negative bacteria possess a hydrophilic outer membrane that acts as a barrier to highly lipophilic compounds. The N-butyl derivative , being slightly less lipophilic, may traverse porin channels more effectively than the bulkier pentyl analog.
-
Enzyme Inhibition: Hydrophobic Pocket Interaction
In targets like
-
-Glucosidase Inhibition:
-
Mechanism: The enzyme active site accommodates hydrophobic moieties.
-
Performance: Elongating the linker or alkyl chain typically enhances binding affinity. A transition from propyl to butyl has been shown to increase inhibition from ~36% to ~95%. Extrapolating this SAR trend, the N-pentyl derivative is predicted to bind more tightly due to stronger hydrophobic interactions with residues like Phe or Tyr in the active site.
-
-
Cholinesterase (AChE vs. BChE):
-
Butyrylcholinesterase (BChE): possesses a large active site gorge. Longer chains (C6-C8) are preferred. Therefore, N-pentyl > N-butyl for BChE inhibition.
-
Acetylcholinesterase (AChE): has a restricted gorge.[1] While hydrophobic interaction is good, excessive bulk can prevent the molecule from reaching the catalytic triad. N-butyl is often the safer choice to avoid steric clashes, though pentyl is frequently tolerated.
-
Anticancer Cytotoxicity
-
Cellular Uptake: The N-pentyl derivative's higher LogP facilitates passive diffusion across the cancer cell membrane.
-
Potency: In cytotoxicity assays (e.g., MTT against MCF-7 or HepG2), N-pentyl derivatives generally exhibit lower IC
values. However, this comes with a risk of non-specific toxicity (lower selectivity index) compared to the N-butyl analog.
Mechanistic Visualization (SAR Logic)
The following diagram illustrates the decision matrix for selecting between Butyl and Pentyl chains based on the target application.
Caption: SAR Decision Tree illustrating the divergence in biological suitability based on alkyl chain length.
Experimental Protocols
To validate the differences described above, the following standardized protocols are recommended.
Determination of Minimum Inhibitory Concentration (MIC)
Objective: Quantify the antimicrobial potency difference between N-butyl and N-pentyl derivatives.
-
Preparation: Dissolve derivatives in DMSO to a stock concentration of 1 mg/mL.
-
Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) across a 96-well plate (Range: 500
g/mL to 0.9 g/mL). -
Inoculation: Adjust bacterial inoculum (S. aureus ATCC 25923 or E. coli ATCC 25922) to
CFU/mL and add 100 L to each well. -
Controls: Include Positive Control (Ciprofloxacin) and Negative Control (DMSO/Broth only).
-
Incubation: Incubate at 37°C for 24 hours.
-
Readout: Determine MIC as the lowest concentration showing no visible turbidity. Use Resazurin dye (0.01%) for visual confirmation (Blue = No Growth; Pink = Growth).
-Glucosidase Inhibition Assay
Objective: Assess the impact of hydrophobic chain elongation on enzyme binding.
-
Enzyme Mix: Incubate
-glucosidase (from S. cerevisiae, 0.1 U/mL) with the test compound (Butyl vs. Pentyl, 10-500 M) in phosphate buffer (pH 6.8) for 10 minutes at 37°C. -
Substrate Addition: Add
-nitrophenyl- -D-glucopyranoside ( -NPG) (0.5 mM). -
Reaction: Incubate for 20 minutes at 37°C.
-
Termination: Stop reaction with 0.1 M Na
CO . -
Measurement: Measure absorbance at 405 nm (
-nitrophenol release). -
Calculation:
Calculate IC using non-linear regression.
Experimental Workflow Diagram
Caption: Standardized workflow for the synthesis and biological evaluation of thiazole derivatives.
References
-
Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives Source: PMC / NIH [Link] Relevance: Discusses the effect of alkyl chain elongation on antimicrobial potency and the correlation with LogP.[2]
-
Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors Source: ACS Omega [Link] Relevance: Provides protocols and SAR data for thiazole derivatives in enzyme inhibition contexts.
-
Synthesis, Comput
-Glucosidase Inhibitory Action Source: PMC / NIH [Link] Relevance: Highlights the significant increase in inhibition efficiency when extending alkyl linkers/chains. -
Effect of alkyl chain on antimicrobial activity (ResearchGate) Source: ResearchGate [Link] Relevance: Visual evidence of zone of inhibition increasing with alkyl chain length.
Sources
A Researcher's Guide to the Structure-Activity Relationship of N-pentyl-4-phenyl-1,3-thiazol-2-amine and its Analogs
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the structure-activity relationship (SAR) of N-pentyl-4-phenyl-1,3-thiazol-2-amine. The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This document will detail the synthesis, biological evaluation, and comparative analysis of N-alkyl analogs of 4-phenyl-1,3-thiazol-2-amine to elucidate the impact of the N-substituent on biological activity.
The Significance of the 2-Aminothiazole Scaffold
The 2-aminothiazole ring is a privileged heterocyclic motif due to its versatile biological activities.[3][4] Its derivatives have been extensively explored for various therapeutic applications. The substituents at the 2-, 4-, and 5-positions of the thiazole ring play a crucial role in determining the pharmacological profile of the molecule.[5][6] This guide focuses on the systematic evaluation of the N-alkyl substituent at the 2-amino position of the 4-phenyl-1,3-thiazol-2-amine core, a region known to significantly influence the compound's potency and selectivity.
Comparative Analysis of N-Alkyl-4-phenyl-1,3-thiazol-2-amines
A systematic investigation into the impact of the N-alkyl chain length on the biological activity of 4-phenyl-1,3-thiazol-2-amines is essential for optimizing lead compounds. While direct comparative data for this compound and its immediate N-alkyl analogs is not extensively available in public literature, the following table provides a template for researchers to populate with their experimental findings. The variation in alkyl chain length (from methyl to heptyl) is proposed to explore the effect of lipophilicity and steric bulk on biological activity.
Table 1: Hypothetical Comparative Biological Activity of N-Alkyl-4-phenyl-1,3-thiazol-2-amine Analogs
| Compound ID | N-Substituent | Anticancer Activity (IC50, µM) vs. MCF-7 | Antimicrobial Activity (MIC, µg/mL) vs. S. aureus |
| 1a | Methyl | Experimental Data | Experimental Data |
| 1b | Ethyl | Experimental Data | Experimental Data |
| 1c | Propyl | Experimental Data | Experimental Data |
| 1d | Butyl | Experimental Data | Experimental Data |
| 1e | Pentyl | Experimental Data | Experimental Data |
| 1f | Hexyl | Experimental Data | Experimental Data |
| 1g | Heptyl | Experimental Data | Experimental Data |
IC50: Half-maximal inhibitory concentration. MIC: Minimum inhibitory concentration.
The rationale behind this comparative study is to understand how modulating the lipophilicity of the N-substituent affects the compound's ability to cross cellular membranes and interact with its biological target. It has been observed in other series of 2-aminothiazole derivatives that an optimal alkyl chain length is crucial for maximizing antibacterial efficacy.[5]
Experimental Protocols
To facilitate the generation of comparative data, this section provides detailed, step-by-step methodologies for the synthesis of N-alkyl-4-phenyl-1,3-thiazol-2-amine analogs and their subsequent biological evaluation.
Synthesis of N-Alkyl-4-phenyl-1,3-thiazol-2-amine Analogs
The synthesis of the target compounds can be achieved through a two-step process, beginning with the well-established Hantzsch thiazole synthesis to create the 4-phenyl-1,3-thiazol-2-amine core, followed by N-alkylation.
Step 1: Synthesis of 4-phenyl-1,3-thiazol-2-amine (Parent Scaffold)
This procedure is adapted from the classical Hantzsch thiazole synthesis.[7]
-
Materials: 2-bromoacetophenone, thiourea, methanol, 5% sodium carbonate solution.
-
Procedure:
-
In a round-bottom flask, combine 2-bromoacetophenone (1 equivalent) and thiourea (1.5 equivalents).
-
Add methanol as the solvent and a magnetic stir bar.
-
Heat the mixture to reflux with stirring for 30 minutes.
-
After cooling to room temperature, pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate and stir.
-
Collect the resulting precipitate by vacuum filtration through a Buchner funnel.
-
Wash the filter cake with water and allow it to air dry.
-
The crude product can be purified by recrystallization from ethanol.
-
Step 2: N-Alkylation of 4-phenyl-1,3-thiazol-2-amine
-
Materials: 4-phenyl-1,3-thiazol-2-amine, appropriate alkyl halide (e.g., 1-bromopentane for N-pentyl analog), a suitable base (e.g., potassium carbonate), and a polar aprotic solvent (e.g., N,N-dimethylformamide - DMF).
-
Procedure:
-
To a solution of 4-phenyl-1,3-thiazol-2-amine (1 equivalent) in DMF, add potassium carbonate (1.5 equivalents).
-
Add the corresponding alkyl halide (1.1 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at reflux temperature for 3-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent like ethanol.
-
Biological Evaluation Protocols
1. Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and is widely used for screening anticancer compounds.[8]
-
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan is proportional to the number of living cells.[8]
-
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a suitable density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value.
-
2. Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2][5]
-
Principle: This method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid medium. The MIC is the lowest concentration of the agent that completely inhibits visible bacterial growth.[5]
-
Protocol:
-
Compound Preparation: Prepare a stock solution of the test compound and make two-fold serial dilutions in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus) to a concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Result Interpretation: Determine the MIC by visually inspecting the wells for turbidity. The lowest concentration with no visible growth is the MIC.
-
Visualizing the Workflow and Relationships
To better illustrate the experimental design and the conceptual framework of this SAR study, the following diagrams are provided.
Caption: Conceptual model of the structure-activity relationship.
Conclusion and Future Directions
This guide provides a robust framework for conducting a systematic SAR study of this compound and its N-alkyl analogs. By following the detailed synthetic and biological evaluation protocols, researchers can generate valuable data to understand the influence of the N-substituent on the compound's anticancer and antimicrobial activities. The insights gained from such studies are critical for the rational design of more potent and selective therapeutic agents based on the versatile 2-aminothiazole scaffold. Future work could expand this analysis to include variations at the 4-phenyl ring and the 5-position of the thiazole core to build a more comprehensive SAR profile.
References
-
Elsadek, M. F., Fares, M., & Al-Sanea, M. M. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]
-
Alizadeh, S. R., & Hashemi, S. M. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30(4), 771–806. [Link]
-
Khalifa, M. E. (2016). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 63(1), 1-15. [Link]
-
van Tonder, E. C., Steyl, J. C., & van der Westhuyzen, C. W. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50586. [Link]
-
Microbe Online. (2013). Broth Dilution Method for MIC Determination. [Link]
-
Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150. [Link]
-
Chem Help Asap. Hantzsch Thiazole Synthesis. [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
-
Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2015). Recent applications of 1, 3-thiazole core structure in the identification of new lead compounds and drug discovery. European journal of medicinal chemistry, 97, 699-718. [Link]
-
Gümüş, M., Gökçe, M., & Çakmak, O. (2017). Synthesis and biological activities of some new 2-aminothiazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 868-875. [Link]
-
Tung, T. T., Dao, D. Q., & Vo, Q. V. (2025). Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal, 24, 60-81. [Link]
-
Seleem, M. N., et al. (2020). Evaluation of N-phenyl-2-aminothiazoles for treatment of multi-drug resistant and intracellular Staphylococcus aureus infections. European Journal of Medicinal Chemistry, 202, 112497. [Link]
-
Centurion University of Technology and Management. Thiazole. [Link]
-
Vaskeviciute, R., et al. (2018). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Molecules, 23(7), 1736. [Link]
-
Khan, I., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(19), 6293. [Link]
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- 4. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
